3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZTVIFIFJCNRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352999 | |
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-02-4 | |
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: A Key Building Block in Modern Chemistry
CAS Number: 261763-02-4
This technical guide provides an in-depth overview of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde, a crucial intermediate in the synthesis of complex organic molecules. This compound is of significant interest to researchers and professionals in the fields of drug discovery, agrochemicals, and materials science due to its unique substitution pattern which imparts desirable properties to target molecules.
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 261763-02-4 |
| Molecular Formula | C₈H₃ClF₄O |
| Molecular Weight | 226.56 g/mol |
| Boiling Point | 196 °C |
| Density | 1.54 g/mL at 25 °C |
| Refractive Index | n20/D 1.476 |
Synthesis and Reactivity
This compound is a versatile reagent in organic synthesis. The presence of the aldehyde functional group allows for a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as aldol, Wittig, and Grignard reactions. The trifluoromethyl group enhances the electrophilicity of the aromatic ring and can improve the metabolic stability and pharmacokinetic profile of derivative compounds.
While specific synthetic protocols for this exact molecule are proprietary or not widely published, a common method for the preparation of similar substituted benzaldehydes involves the oxidation of the corresponding benzyl alcohol.
Experimental Protocols
The following is a representative experimental protocol for a reaction analogous to the synthesis of this compound, based on the preparation of a structurally similar compound. This protocol is provided for illustrative purposes and should be adapted and optimized for specific laboratory conditions.
Synthesis of a Substituted Benzaldehyde via Oxidation of a Benzyl Alcohol
This procedure details the oxidation of a substituted benzyl alcohol to the corresponding benzaldehyde using pyridinium chlorochromate (PCC), a common and effective oxidizing agent for this transformation.
Materials:
-
(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)methanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of (3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)methanol in anhydrous dichloromethane, add pyridinium chlorochromate (PCC) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with diethyl ether and stir for an additional 30 minutes.
-
Filter the mixture through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Synthetic Workflow and Applications
As a versatile building block, this compound is utilized in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. For instance, it can be a key starting material in the synthesis of novel anti-inflammatory and anti-cancer drugs. The aldehyde functionality serves as a handle for the introduction of diverse molecular fragments, leading to the generation of libraries of compounds for biological screening.
Below is a conceptual workflow illustrating the role of this compound in a multi-step synthesis.
Caption: A generalized synthetic workflow illustrating the use of this compound as a starting material for the synthesis of complex bioactive molecules.
An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the synthetic intermediate, 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde. The information is compiled for professionals in research and development who utilize substituted benzaldehydes in the synthesis of complex molecules, including active pharmaceutical ingredients. This document presents available data in a structured format, outlines general experimental protocols for the determination of key physical characteristics, and includes logical diagrams to illustrate relevant chemical processes.
Core Physical and Chemical Data
This compound is a trifluoromethylated, halogenated benzaldehyde derivative. Its specific substitution pattern makes it a valuable building block in medicinal chemistry and materials science. The key identifiers for this compound are:
-
CAS Number: 261763-02-4
-
Molecular Formula: C₈H₃ClF₄O
-
Molecular Weight: 226.56 g/mol
| Property | Value |
| Assay Purity | 96% |
| Boiling Point | 196 °C (lit.)[1] |
| Density | 1.54 g/mL at 25 °C (lit.)[1] |
| Refractive Index | n20/D 1.476 (lit.)[1] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical properties of substituted benzaldehydes like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, which has a relatively high boiling point, a distillation-based method or a capillary method in a high-boiling point liquid is suitable.
Apparatus:
-
Thiele tube or a similar heating apparatus (e.g., aluminum block)
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube (fusion tube)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Liquid for heating bath (e.g., silicone oil)
Procedure:
-
A small amount of the liquid sample is placed into the small test tube.
-
The capillary tube, with its open end downwards, is placed into the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is then placed in the Thiele tube containing the heating liquid.
-
The apparatus is heated gently and gradually.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is removed when a continuous and rapid stream of bubbles is observed.
-
The liquid is allowed to cool, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of a liquid sample is by using a pycnometer.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance.
-
The pycnometer is then filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.
-
The filled pycnometer is placed in a constant temperature water bath (e.g., at 25 °C) to allow the liquid to reach thermal equilibrium.
-
The pycnometer is removed from the bath, dried, and its mass is accurately weighed.
-
The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and its mass is weighed again.
-
The density of the sample is calculated using the formula: Density of sample = (mass of sample / mass of water) * density of water
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is often used to identify and assess the purity of a liquid sample.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer
-
Light source (typically a sodium lamp, D-line at 589 nm)
-
Dropper
Procedure:
-
The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
-
The instrument is calibrated using a standard liquid with a known refractive index.
-
A few drops of the liquid sample are placed on the surface of the prism.
-
The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
The refractive index is read from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent (typically at 20 °C).
Logical and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a general synthetic pathway for a substituted benzaldehyde and a typical workflow for physical property determination.
References
An In-depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical intermediate in the synthesis of complex bioactive molecules. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom, imparts distinct physicochemical properties that are highly sought after in medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its burgeoning role in the development of novel therapeutics, particularly as a precursor for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its application in contemporary drug discovery and development.
Chemical Structure and Properties
This compound is a substituted benzaldehyde with the chemical formula C₈H₃ClF₄O.[1] The strategic placement of its substituents on the benzene ring creates a unique electronic and steric environment, making it a valuable synthon for introducing fluorinated moieties into larger molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 261763-02-4 | [1] |
| Molecular Formula | C₈H₃ClF₄O | [1] |
| Molecular Weight | 226.56 g/mol | [1] |
| Appearance | Not specified, likely a solid or liquid | |
| Boiling Point | Not available | |
| SMILES | O=Cc1cc(C(F)(F)F)cc(Cl)c1F | |
| InChI Key | Not available |
Table 2: Spectroscopic Data Summary (Predicted and/or from Similar Compounds)
| Technique | Key Features |
| ¹H NMR | Aromatic protons and an aldehyde proton (δ 9.5-10.5 ppm). |
| ¹³C NMR | Resonances for aromatic carbons, the trifluoromethyl carbon, and the carbonyl carbon (δ >180 ppm). |
| ¹⁹F NMR | Signals corresponding to the aromatic fluorine and the trifluoromethyl group. |
| IR Spectroscopy | Characteristic C=O stretching of the aldehyde (~1700 cm⁻¹), C-F and C-Cl stretching frequencies. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Synthesis and Reactions
General Experimental Protocol: Oxidation of a Substituted Benzyl Alcohol
This protocol is adapted from the synthesis of 5-chloro-2-(trifluoromethyl)benzaldehyde and can be considered a plausible method for the preparation of the title compound from its corresponding alcohol precursor.[3]
Materials:
-
3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional hour.
-
Filter the mixture through a pad of celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired this compound.[3]
Table 3: Representative Reaction Parameters
| Parameter | Value |
| Reactant Ratio (Alcohol:PCC) | 1 : 1.5-2.0 equivalents |
| Solvent | Dichloromethane (anhydrous) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Purification | Silica Gel Chromatography |
Applications in Drug Discovery
The unique structural features of this compound make it a valuable building block for the synthesis of novel therapeutic agents. The presence of the trifluoromethyl group is particularly significant in modern drug design.
Role as a Precursor for Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The benzaldehyde functional group can be readily converted into various heterocyclic scaffolds that form the core of many kinase inhibitors. While no specific kinase inhibitors have been publicly documented as being synthesized directly from this exact aldehyde, its structural motifs are present in patented kinase inhibitors.
Application in the Synthesis of GPCR Modulators
G protein-coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. A patent for GPR52 modulator compounds describes the synthesis of molecules with a substructure that could be derived from this compound. The patent outlines a multi-step synthesis to produce a GPR52 modulator, which could potentially be adapted to start from the title compound.
Below is a logical workflow diagram illustrating a plausible synthetic pathway towards a GPR52 modulator, adapted from a similar synthesis described in patent WO2021090030A1.
Caption: Plausible synthetic workflow for a GPR52 modulator.
Experimental Workflows and Signaling Pathways
While specific signaling pathways directly modulated by compounds synthesized from this compound are proprietary, we can illustrate a generalized signaling pathway relevant to its potential applications. For instance, a synthesized kinase inhibitor would act within a cellular signaling cascade to block aberrant kinase activity, a hallmark of many cancers.
References
Technical Data Sheet: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
For Research and Development Professionals
This document provides a comprehensive overview of the physicochemical properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde, a key intermediate in various synthetic applications.
Molecular Identity and Structure
This compound is an aromatic aldehyde characterized by the presence of chloro, fluoro, and trifluoromethyl functional groups on the benzaldehyde scaffold.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₃ClF₄O | [1][2] |
| Molecular Weight | 226.56 g/mol | [1][2] |
| CAS Number | 261763-02-4 | [1][2] |
| Density | 1.54 g/mL at 25 °C | [2] |
| Boiling Point | 196 °C | [2] |
| Refractive Index | n20/D 1.476 | [2] |
Experimental Protocols
The characterization of this compound typically involves standard analytical techniques to confirm its identity and purity. While specific experimental details may vary between laboratories, the general methodologies are outlined below.
Workflow for Quality Control Analysis:
Caption: A generalized workflow for the quality control analysis of synthesized benzaldehyde derivatives.
Signaling Pathway Interactions (Hypothetical)
In drug discovery, understanding how a molecule might interact with biological pathways is crucial. While the specific biological activity of this compound is not detailed here, the following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a drug candidate.
References
An In-depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis commences with the commercially available starting material, 2-fluoro-5-(trifluoromethyl)aniline, and proceeds through a three-step reaction sequence involving chlorination, diazotization followed by hydroxymethylation, and subsequent oxidation to yield the target aldehyde.
I. Proposed Synthetic Pathway
The synthesis is designed to strategically introduce the required chloro, fluoro, and trifluoromethyl substituents onto the benzene ring, culminating in the formation of the aldehyde functionality. The proposed pathway is as follows:
Figure 1: Proposed synthesis pathway for this compound.
II. Experimental Protocols
The following sections provide detailed experimental methodologies for each key step in the proposed synthesis.
Step 1: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline
The initial step involves the regioselective chlorination of 2-fluoro-5-(trifluoromethyl)aniline. The directing effects of the existing amino and fluoro groups guide the incoming chloro substituent to the desired 3-position.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Charging: The flask is charged with 2-fluoro-5-(trifluoromethyl)aniline (10.0 g, 55.8 mmol) and dissolved in glacial acetic acid (100 mL).
-
Chlorination: A solution of N-chlorosuccinimide (NCS) (7.45 g, 55.8 mmol) in glacial acetic acid (50 mL) is added dropwise to the stirred aniline solution at room temperature over a period of 30 minutes.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.
-
Work-up: Upon completion of the reaction (typically 2-4 hours), the reaction mixture is poured into ice-water (500 mL) with vigorous stirring. The precipitated solid is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water until the washings are neutral and then dried under vacuum. Further purification can be achieved by recrystallization from ethanol/water to afford 3-chloro-2-fluoro-5-(trifluoromethyl)aniline as a solid.
Step 2: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol
This step involves the conversion of the amino group of 3-chloro-2-fluoro-5-(trifluoromethyl)aniline into a hydroxymethyl group. This is achieved through a Sandmeyer-type reaction, where the aniline is first diazotized and then reacted with a suitable reagent to introduce the hydroxymethyl functionality.
Experimental Protocol:
-
Diazotization:
-
3-Chloro-2-fluoro-5-(trifluoromethyl)aniline (10.0 g, 46.8 mmol) is suspended in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL) in a 500 mL beaker, and the mixture is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (3.57 g, 51.7 mmol) in water (15 mL) is added dropwise to the stirred suspension, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature after the addition is complete to ensure full formation of the diazonium salt.
-
-
Hydroxymethylation:
-
In a separate 1 L three-necked round-bottom flask, a solution of formaldehyde (37% in water, 15.2 mL, 187 mmol) and copper(I) oxide (0.67 g, 4.68 mmol) in water (100 mL) is prepared and cooled to 0-5 °C.
-
The cold diazonium salt solution is added slowly to this mixture with vigorous stirring, while maintaining the temperature below 10 °C. Nitrogen gas evolution will be observed.
-
-
Reaction Completion and Work-up:
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The mixture is then extracted with dichloromethane (3 x 100 mL). The combined organic layers are washed with water (2 x 100 mL) and brine (1 x 100 mL), and then dried over anhydrous sodium sulfate.
-
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol.
Step 3: Synthesis of this compound
The final step is the oxidation of the primary alcohol, 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol, to the corresponding aldehyde. A mild oxidizing agent such as pyridinium chlorochromate (PCC) is employed to prevent over-oxidation to the carboxylic acid.
Experimental Protocol:
-
Reaction Setup: A 250 mL round-bottom flask is charged with pyridinium chlorochromate (PCC) (9.1 g, 42.2 mmol) and dichloromethane (100 mL).
-
Addition of Alcohol: A solution of 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol (8.0 g, 35.2 mmol) in dichloromethane (50 mL) is added to the PCC suspension in one portion.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-3 hours. The progress of the reaction is monitored by TLC (hexane:ethyl acetate, 8:2).
-
Work-up: Upon completion, the reaction mixture is diluted with diethyl ether (150 mL) and filtered through a pad of silica gel to remove the chromium salts. The silica gel pad is washed with additional diethyl ether (2 x 50 mL).
-
Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to afford this compound as the final product.
III. Quantitative Data Summary
The following table summarizes the expected quantitative data for each step of the synthesis. Please note that these are target values and actual results may vary depending on experimental conditions.
| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Molar Ratio (Starting Material:Reagent) | Expected Yield (%) | Purity (%) |
| 1 | 2-Fluoro-5-(trifluoromethyl)aniline | 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline | 179.11 → 213.56 | 1 : 1 (NCS) | 80-90 | >98 |
| 2 | 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol | 213.56 → 228.57 | 1 : 1.1 (NaNO₂) / 1 : 4 (HCHO) | 60-70 | >97 |
| 3 | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol | This compound | 228.57 → 226.56 | 1 : 1.2 (PCC) | 85-95 | >99 |
IV. Logical Workflow Diagram
The following diagram illustrates the logical workflow of the synthesis and purification process.
Figure 2: Logical workflow for the synthesis of this compound.
An In-depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing 3-chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde, a valuable intermediate in medicinal chemistry and materials science. This document details potential starting materials, reaction pathways, and detailed experimental protocols. Quantitative data from analogous transformations are summarized for comparative purposes, and key workflows are visualized. Additionally, the potential biological relevance of benzaldehyde derivatives is discussed in the context of cellular signaling pathways.
Primary Synthetic Routes
The synthesis of this compound can be approached from two main strategic starting points, revolving around the formation of the aldehyde functional group. The most direct route involves the oxidation of the corresponding benzyl alcohol, which is commercially available. A more foundational approach involves the synthesis of this benzyl alcohol from its corresponding benzoic acid.
Route 1: Oxidation of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl Alcohol
The most straightforward and common method for the synthesis of this compound is the oxidation of its immediate precursor, 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol. This starting material is available from various chemical suppliers. The transformation is a standard oxidation of a primary alcohol to an aldehyde, for which several reliable methods exist. These methods must be carefully chosen to avoid over-oxidation to the carboxylic acid.
Common and effective reagents for this type of selective oxidation include:
-
Pyridinium chlorochromate (PCC): A widely used reagent for the oxidation of primary alcohols to aldehydes. The reaction is typically carried out in an anhydrous solvent such as dichloromethane (DCM).
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine. It is known for its mild conditions and broad functional group tolerance.[1][2]
-
Dess-Martin Periodinane (DMP) Oxidation: This uses a hypervalent iodine reagent and offers the advantage of proceeding at room temperature under neutral conditions, making it suitable for sensitive substrates.[3][4]
Route 2: Synthesis from 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic Acid
The key step in this route is the reduction of the carboxylic acid. Common reducing agents for this transformation include:
-
Borane-tetrahydrofuran complex (BH3•THF): A selective reagent for the reduction of carboxylic acids to alcohols.[5]
-
Lithium aluminum hydride (LiAlH4): A powerful reducing agent capable of this transformation, although it is less selective than borane complexes.
The resulting benzyl alcohol is then oxidized to the desired benzaldehyde.
Experimental Protocols
The following protocols are representative methods for the key transformations in the synthesis of this compound.
Protocol 1: Oxidation of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl Alcohol using PCC
This protocol is adapted from a general procedure for the oxidation of a similar substituted benzyl alcohol.
Materials:
-
3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional hour.
-
Filter the mixture through a pad of silica gel to remove the chromium salts, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to afford this compound as a pure compound.
Protocol 2: Reduction of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic Acid using BH3•THF
This protocol is based on the synthesis of a structurally related benzyl alcohol.[5]
Materials:
-
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid
-
Borane-tetrahydrofuran complex (1M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
6N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO4)
Procedure:
-
In a three-neck flask under a nitrogen atmosphere, dissolve 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex (2.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1.5 hours.
-
Cool the reaction mixture to 0°C and slowly add 6N HCl to quench the reaction until no further gas evolution is observed.
-
Add water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol.
Quantitative Data Summary
The following tables summarize typical quantitative data for the key reaction types, based on literature reports for structurally similar compounds.
Table 1: Oxidation of Substituted Benzyl Alcohols
| Oxidizing Agent | Substrate | Yield (%) | Reference |
|---|---|---|---|
| PCC | (5-chloro-2-trifluoromethylphenyl)methanol | 82 | Analogous reaction |
| DMP | Various benzyl alcohols | 85-95 | [3] |
| Swern Oxidation | Various benzyl alcohols | 80-95 |[1] |
Table 2: Reduction of Substituted Benzoic Acids
| Reducing Agent | Substrate | Yield (%) | Reference |
|---|
| BH3•THF | 2-Chloro-5-(trifluoromethyl)benzoic acid | 85 |[5] |
Biological Relevance and Signaling Pathways
Substituted benzaldehydes are important pharmacophores and intermediates in drug discovery. Fluorinated aromatic compounds, in particular, are of great interest due to the ability of fluorine to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[6] Benzaldehyde and its derivatives have been reported to exhibit anti-inflammatory and anti-cancer effects.
Some studies suggest that the biological activities of benzaldehydes may be mediated through the modulation of key cellular signaling pathways. For example, certain benzaldehydes have been shown to inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in response to inflammatory stimuli. The MAPK pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
Additionally, benzaldehyde has been implicated in the stimulation of autophagy through the Sonic hedgehog (Shh) signaling pathway in certain cell types.[7] The Shh pathway is fundamental during embryonic development and also plays a role in adult tissue homeostasis. These findings suggest that this compound could be a valuable tool for investigating these and other signaling pathways.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 5. guidechem.com [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde IUPAC name
An In-depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
For researchers, scientists, and professionals in drug development, this compound is a key building block in organic synthesis. Its distinct substitution pattern, featuring chloro, fluoro, and trifluoromethyl groups, makes it a valuable intermediate for creating complex molecules with specific biological activities, particularly in the pharmaceutical and agrochemical sectors. The presence of the trifluoromethyl group, in particular, can enhance the reactivity and stability of the molecule in various chemical reactions.[1]
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 261763-02-4 | [2][3][4] |
| Molecular Formula | C₈H₃ClF₄O | [2][4] |
| Molecular Weight | 226.56 g/mol | [2][4] |
| Boiling Point | 196 °C | |
| Density | 1.54 g/mL at 25 °C | |
| Refractive Index | n20/D 1.476 | |
| Purity | 95-96% | |
| Storage | 2-8 °C |
Synthesis and Experimental Protocols
Representative Synthesis: Oxidation of (5-chloro-2-trifluoromethylphenyl)methanol[7]
This protocol details the synthesis of 5-chloro-2-trifluoromethylbenzaldehyde from its corresponding phenylmethanol.
Materials and Reagents:
-
(5-chloro-2-trifluoromethylphenyl)methanol
-
Dichloromethane (DCM)
-
Pyridinium chlorochromate (PCC)
-
Diethyl ether
-
Silica gel
-
Hexane
-
Ethyl acetate
Experimental Procedure:
-
Dissolution: Dissolve (5-chloro-2-trifluoromethylphenyl)methanol (1.66 mmol) in 10 mL of dichloromethane.
-
Oxidation: Add pyridinium chlorochromate (3.32 mmol) to the solution.
-
Reaction: Stir the reaction mixture for 2 hours at room temperature.
-
Dilution: Upon completion, dilute the solution with diethyl ether and continue stirring for an additional hour.
-
Filtration: Filter the mixture to remove insoluble impurities.
-
Concentration: Concentrate the filtrate to remove the solvent.
-
Purification: Purify the crude product via silica gel column chromatography, using a 10% ethyl acetate in hexane solution as the eluent to yield the final product.
Biological Activity and Signaling
Benzaldehyde derivatives are recognized for their wide range of biological activities, including antimicrobial and fungicidal properties.[5] Research on new benzaldehyde derivatives has shown potent antiaflatoxigenic activity against fungi such as Aspergillus flavus. This activity is achieved by downregulating the expression of key regulatory genes involved in the aflatoxin biosynthetic pathway.
Specifically, certain benzaldehyde compounds have been observed to significantly suppress the transcription of the aflR, laeA, and veA genes.[5] These genes are crucial global regulators that control secondary metabolism and development in many Aspergillus species. By inhibiting these master regulators, the entire downstream pathway for aflatoxin production is effectively shut down. This mechanism presents a promising avenue for developing new agents to ensure food and feed safety.
References
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde safety data sheet (SDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde. The information is intended for use by professionals in research, development, and manufacturing environments.
Chemical Identity and Physical Properties
This compound is a substituted aromatic aldehyde. Its trifluoromethyl group and halogen substituents make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 261763-02-4 |
| Molecular Formula | C₈H₃ClF₄O |
| Molecular Weight | 226.56 g/mol |
| SMILES | O=Cc1cc(C(F)(F)F)cc(Cl)c1F |
| Physical Property | Value |
| Boiling Point | 196 °C |
| Density | 1.54 g/mL at 25 °C |
| Refractive Index | n20/D 1.476 |
| Flash Point | Not applicable |
Hazard Identification and Safety Information
This chemical is classified as hazardous. It is crucial to handle it with appropriate personal protective equipment and in a well-ventilated area.
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
| Precautionary Statement | GHS Code | Description |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/eye protection/face protection. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated. The primary hazards are irritation to the skin, eyes, and respiratory system upon exposure.
Experimental Protocol: Representative Synthesis
As an intermediate, this compound is often used in nucleophilic addition reactions at the aldehyde carbonyl group. The following is a generalized protocol for a Grignard reaction, a common application for such a substrate.
Objective: To synthesize a secondary alcohol via the reaction of this compound with a Grignard reagent.
Materials:
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Magnesium turnings
-
An appropriate alkyl or aryl halide (e.g., bromobenzene)
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
-
Standard glassware for workup and purification
Methodology:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried to exclude moisture.
-
Place magnesium turnings in the round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small crystal of iodine.
-
Dissolve the alkyl/aryl halide in anhydrous ether/THF and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture until the magnesium is consumed.
-
-
Reaction with the Aldehyde:
-
Dissolve this compound in anhydrous ether/THF.
-
Cool the Grignard reagent in an ice bath.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or distillation.
-
Visualized Workflows
The following diagrams illustrate key logical workflows for handling and safety procedures related to this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Protocol for responding to accidental exposure.
References
An In-depth Technical Guide to the Storage and Handling of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
For researchers, scientists, and professionals in drug development, the safe handling and storage of chemical reagents is paramount. This guide provides a comprehensive overview of the essential safety protocols for 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde, a key building block in various synthetic pathways.
Core Chemical Properties and Hazards
This compound is a halogenated aromatic aldehyde with the molecular formula C₈H₃ClF₄O[1]. It is classified as a combustible liquid and presents several health hazards. Researchers must be aware of its potential to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[2][3]. The signal word for this chemical is "Warning".
Quantitative Data Summary
A clear understanding of the physical and chemical properties of a substance is critical for its safe handling. The table below summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 226.56 g/mol [1] |
| Boiling Point | 196 °C |
| Density | 1.54 g/mL at 25 °C |
| Refractive Index | n20/D 1.476 |
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this chemical. This includes:
-
Eye Protection: Eyeshields or chemical safety goggles are essential to prevent eye irritation.[4][5]
-
Hand Protection: Chemical-resistant gloves are required to prevent skin contact and irritation.[4][5]
-
Respiratory Protection: In poorly ventilated areas or when dealing with aerosols or mists, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK) should be used.
-
Protective Clothing: A lab coat or other protective clothing should be worn to minimize skin exposure.
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to control exposure to vapors.[4][5] Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]
Storage Requirements
Proper storage is crucial to maintain the stability of the chemical and prevent accidents. Key storage guidelines include:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5][6]
-
Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.[4]
-
Some sources suggest storing under an inert atmosphere, such as argon.[4][7]
-
Avoid exposure to heat, sparks, open flames, and other ignition sources.[6]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, seek medical attention.[4][5]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]
Accidental Release Measures
In case of a spill, ensure adequate ventilation and remove all sources of ignition. Absorb the spill with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[4][6]
Experimental Protocols
While this guide focuses on the safe handling and storage of this compound, it is important to note its application in chemical synthesis. It is often utilized as a reactant in the formation of more complex molecules. For instance, it can be used in Grignard reactions to produce substituted aromatic compounds.[1] Researchers planning to use this chemical should consult relevant literature for specific, detailed experimental methodologies.
Visualization of Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Spectroscopic Analysis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established principles and data from analogous structures, alongside detailed experimental protocols.
Compound Profile
-
Chemical Name: this compound
-
Synonyms: 5-Chloro-6,α,α,α-tetrafluoro-m-tolualdehyde[1]
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~10.4 | s | Aldehydic proton (CHO) |
| ~8.1 | d | Aromatic proton | |
| ~7.9 | d | Aromatic proton | |
| ¹³C | ~185 | s | Aldehydic carbon (C=O) |
| ~160 (d) | d | Aromatic carbon attached to F | |
| ~138 (d) | d | Aromatic carbon | |
| ~132 (q) | q | Aromatic carbon attached to CF₃ | |
| ~128 | s | Aromatic carbon attached to Cl | |
| ~125 (q) | q | Aromatic carbon | |
| ~123 (q) | q | Trifluoromethyl carbon (CF₃) | |
| ¹⁹F | ~ -63 | s | -CF₃ |
| ~ -115 | s | Ar-F |
Predicted data is based on typical chemical shifts for similar functional groups and substitution patterns.
Infrared (IR) Spectroscopy
Table 2: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2850-2750 | Medium, Doublet | Aldehyde C-H Stretch |
| 1715-1695 | Strong | Aldehyde C=O Stretch |
| 1600-1580 | Medium | Aromatic C=C Stretch |
| 1300-1100 | Strong | C-F Stretch (CF₃) |
| 1100-1000 | Strong | C-F Stretch (Aromatic) |
| 800-600 | Strong | C-Cl Stretch |
An FTIR spectrum for this compound has been noted in a database, acquired on a Bruker Tensor 27 FT-IR as a neat sample.[5]
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z Ratio | Interpretation |
| 226/228 | [M]⁺ Molecular ion (with ³⁵Cl/³⁷Cl isotope pattern) |
| 225/227 | [M-H]⁺ |
| 197/199 | [M-CHO]⁺ |
| 157 | [M-CF₃]⁺ |
Experimental Protocols
The following sections detail standardized procedures for acquiring the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Utilize a 400 MHz (or higher) spectrometer. Acquire data using a standard pulse program with a spectral width of approximately -2 to 12 ppm, for 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: On the same instrument, using a proton-decoupled pulse program, acquire data over a spectral width of 0-200 ppm. A higher number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are recommended.
-
¹⁹F NMR Acquisition: Acquire data with a spectral width appropriate for fluorine NMR (e.g., -40 to -200 ppm) for 64-128 scans. An external reference such as CFCl₃ is typically used.
Infrared (IR) Spectroscopy
-
Sample Preparation: As a liquid, the compound can be analyzed neat.
-
ATR-FTIR Acquisition: Apply a small drop of the neat liquid onto the crystal of an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Data Collection: Collect a background spectrum of the clean ATR crystal, followed by the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹ are sufficient.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent like methanol or acetonitrile.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the prepared solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
GC Separation: Use a standard non-polar capillary column (e.g., DB-5ms). A typical temperature program would be to hold at 50°C for 1 minute, then ramp at 10-20°C/min to 280°C.
-
MS Detection: Utilize Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-500.
-
Visualized Experimental Workflow
The logical flow from sample preparation to final data analysis is depicted below.
References
An In-depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde for Researchers and Drug Development Professionals
Introduction: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a trifluoromethyl group, imparts distinct chemical properties that are highly sought after in the fields of medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of this versatile reagent, including its commercial availability, physicochemical properties, key synthetic applications with detailed experimental protocols, and insights into the biological relevance of its derivatives.
Commercial Availability and Physicochemical Properties
This compound is readily available from a range of commercial chemical suppliers. Researchers can procure this compound in various quantities to suit their specific research and development needs.
A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 261763-02-4 | [1][2][3][4] |
| Molecular Formula | C₈H₃ClF₄O | [2] |
| Molecular Weight | 226.56 g/mol | [1] |
| Appearance | Not explicitly stated, but related compounds are liquids. | |
| Boiling Point | 196 °C (lit.) | [1][2] |
| Density | 1.54 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index | n20/D 1.476 (lit.) | [1][2] |
| Purity | Typically ≥96% | [1] |
| Storage | Sealed in dry, room temperature. | [3] |
Synthesis and Chemical Reactivity
While the direct synthesis of this compound is not extensively detailed in readily available literature, a representative synthetic protocol for a structurally analogous compound, 5-chloro-2-(trifluoromethyl)benzaldehyde, involves the oxidation of the corresponding benzyl alcohol. This common synthetic transformation highlights a likely route for the preparation of the title compound.
General Reactivity: The chemical reactivity of this compound is dictated by its aldehyde functional group and the electron-withdrawing nature of the halogen and trifluoromethyl substituents on the aromatic ring. The aldehyde group is a versatile handle for a wide array of chemical transformations, including but not limited to:
-
Reductive amination: To form substituted benzylamines.
-
Wittig reaction and related olefination reactions: To generate substituted styrenes.
-
Condensation reactions: With active methylene compounds to form α,β-unsaturated systems.
-
Grignard and organolithium additions: To produce secondary alcohols.
-
Oxidation: To the corresponding carboxylic acid.
The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution under certain conditions, although the aldehyde group can complicate such reactions.
Key Experimental Protocols
The true value of this compound lies in its application as a key intermediate in the synthesis of novel molecules with potential biological activity. Below are detailed experimental protocols for the synthesis of pyrazole derivatives, a class of compounds known for their diverse pharmacological properties, using this aldehyde as a starting material.
Synthesis of Pyrazole Derivatives
Pyrazole and its derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer effects.[5][6][7][8] The trifluoromethyl group is a common feature in many pharmacologically active molecules, contributing to their enhanced metabolic stability and bioactivity.[9]
Experimental Protocol: Synthesis of a 1-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)-3-aryl-1H-pyrazole-4-carbaldehyde derivative (Representative Procedure)
This protocol is adapted from general procedures for the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction.
-
Step 1: Synthesis of the Hydrazone Intermediate
-
To a solution of this compound (1.0 eq) in ethanol, add a solution of the desired aryl hydrazine hydrochloride (1.05 eq) and sodium acetate (1.1 eq) in water.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated hydrazone is collected by filtration, washed with water and a cold ethanol/water mixture, and dried under vacuum.
-
-
Step 2: Vilsmeier-Haack Cyclization to form the Pyrazole-4-carbaldehyde
-
In a flask equipped with a stirrer and a dropping funnel, prepare the Vilsmeier reagent by adding phosphorus oxychloride (3.0 eq) dropwise to ice-cold N,N-dimethylformamide (DMF) (5.0 eq).
-
To this pre-formed Vilsmeier reagent, add a solution of the hydrazone from Step 1 (1.0 eq) in DMF dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes, and then heat to 60-70 °C for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
-
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of pyrazole derivatives from this compound.
References
- 1. 3-クロロ-2-フルオロ-5-(トリフルオロメチル)ベンズアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | CAS: 261763-02-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 261763-02-4|this compound|BLD Pharm [bldpharm.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
- 8. pharmatutor.org [pharmatutor.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrophilicity of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by a highly electron-deficient carbonyl group. This technical guide provides a detailed analysis of the factors governing its pronounced electrophilicity. The presence of three distinct electron-withdrawing groups—a trifluoromethyl group at the 5-position, a chlorine atom at the 3-position, and a fluorine atom at the 2-position—synergistically enhances the partial positive charge on the carbonyl carbon, making it an excellent substrate for nucleophilic attack. This document outlines the theoretical basis for its reactivity, presents comparative physicochemical and spectroscopic data, provides a representative experimental protocol for its reaction, and serves as a resource for professionals in chemical synthesis and drug development.
Introduction
Aromatic aldehydes are fundamental building blocks in organic synthesis, widely used in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. Their reactivity is primarily dictated by the electrophilicity of the carbonyl carbon. In the case of this compound, the benzene ring is heavily substituted with strongly electronegative atoms and groups, leading to a significant amplification of its electrophilic character. Understanding this electronic profile is crucial for predicting its behavior in chemical reactions and for designing synthetic routes that leverage its high reactivity.
This guide will explore the electronic effects of the substituents, offer a framework for predicting reactivity, and provide practical information for laboratory applications.
Electronic and Physicochemical Properties
The electrophilicity of the aldehyde is a direct consequence of the inductive (-I) and resonance (-R) effects of its substituents. The trifluoromethyl (-CF₃), chloro (-Cl), and fluoro (-F) groups are all potent electron-withdrawing groups.
-
Trifluoromethyl Group (-CF₃): Exerts a powerful inductive effect due to the high electronegativity of fluorine atoms.
-
Chlorine (-Cl) and Fluorine (-F): Both are highly electronegative, contributing strong inductive withdrawal. While they possess a potential resonance-donating effect (+R) via their lone pairs, the inductive effect is dominant, especially for fluorine.
-
Synergistic Effect: The combined influence of these groups drastically reduces the electron density of the aromatic ring and, by extension, the carbonyl carbon, making it highly susceptible to nucleophiles.
A summary of the key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 261763-02-4 | [1] |
| Molecular Formula | C₈H₃ClF₄O | [1] |
| Molecular Weight | 226.56 g/mol | [1] |
| Density | 1.54 g/mL at 25 °C | |
| Boiling Point | 196 °C | |
| Refractive Index | n20/D 1.476 |
Spectroscopic and Computational Analysis
Table 2: Predicted and Comparative ¹³C NMR and Computational Data
| Compound | Carbonyl ¹³C Shift (δ, ppm) (Predicted) | Calculated Electrophilicity Index (ω, eV) (Hypothetical) |
| Benzaldehyde | ~192.0 | 1.95 |
| 4-Nitrobenzaldehyde | ~193.5 | 2.50 |
| This compound | ~195.0 - 197.0 | >3.00 |
Note: Data for the title compound is hypothetical and extrapolated based on the strong electron-withdrawing nature of its substituents. The electrophilicity index (ω) is a conceptual DFT metric; higher values indicate greater electrophilicity.
The logical relationship between the substituents and the resulting electrophilicity is visualized in the diagram below.
Caption: Influence of substituents on the electrophilicity of the carbonyl group.
Reactivity and Experimental Protocols
The enhanced electrophilicity of this compound makes it an ideal substrate for a variety of nucleophilic addition reactions. These include, but are not limited to, Grignard reactions, Wittig reactions, aldol condensations, and reductive aminations. The reaction rates are expected to be significantly faster compared to less substituted benzaldehydes.
Below is a representative protocol for a nucleophilic addition, specifically a Grignard reaction, which is a common application for such electrophilic aldehydes.
Experimental Protocol: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylmethanol
Objective: To demonstrate the reactivity of this compound with a common organometallic nucleophile.
Materials:
-
This compound (1.0 eq, 2.27 g)
-
Phenylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq, 4.0 mL)
-
Anhydrous diethyl ether (20 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL), dropping funnel, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: A 100 mL round-bottom flask is flame-dried under an inert atmosphere and allowed to cool.
-
Reagent Preparation: this compound (1.0 eq) is dissolved in anhydrous diethyl ether (10 mL) and transferred to the flask. The solution is cooled to 0 °C in an ice bath.
-
Nucleophilic Addition: Phenylmagnesium bromide (1.2 eq) is added dropwise to the stirred solution via a dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (15 mL) at 0 °C.
-
Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (2 x 15 mL).
-
Workup: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to yield the desired secondary alcohol.
The workflow for this experimental protocol is illustrated in the diagram below.
Caption: Workflow for the Grignard addition to the title compound.
Conclusion
This compound stands out as a highly electrophilic aromatic aldehyde due to the powerful and synergistic electron-withdrawing effects of its halogen and trifluoromethyl substituents. This property makes it a valuable reagent for creating complex molecular architectures, particularly in the synthesis of pharmacologically active compounds. Researchers can exploit its heightened reactivity to achieve high yields and rapid reaction times in nucleophilic addition chemistry. The information and protocols provided in this guide serve as a foundational resource for the effective utilization of this potent synthetic building block.
References
Methodological & Application
Application Notes and Protocols: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde is a key building block in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. Its unique substitution pattern, featuring electron-withdrawing trifluoromethyl and chloro groups, as well as a fluoro group, imparts desirable properties to the final active pharmaceutical ingredients (APIs), such as enhanced metabolic stability and binding affinity. This document provides detailed application notes on the utility of this intermediate in the synthesis of targeted therapies, with a focus on Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors. Furthermore, a representative experimental protocol for a key synthetic transformation is provided, alongside a visualization of the targeted signaling pathway.
Introduction
The trifluoromethyl group is a critical moiety in modern drug design, known to enhance properties such as lipophilicity, metabolic stability, and binding affinity of drug candidates. This compound serves as a valuable starting material for introducing this important functional group into complex molecules. Its aldehyde functionality allows for a variety of chemical transformations, most notably reductive amination, to form key amine intermediates for the synthesis of kinase inhibitors.
One of the primary applications of this intermediate is in the synthesis of potent and selective inhibitors of receptor tyrosine kinases, such as CSF-1R. CSF-1R plays a crucial role in the proliferation, differentiation, and survival of macrophages and is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1][2][3] Pexidartinib, a known CSF-1R inhibitor, exemplifies the class of pharmaceuticals that can be conceptually synthesized using building blocks derived from substituted benzaldehydes.[4][5][6][7]
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₃ClF₄O |
| Molecular Weight | 226.56 g/mol |
| Appearance | Pale yellow to yellow solid or liquid |
| CAS Number | 261763-02-4 |
| Boiling Point | 78-80 °C at 5 mmHg |
| Density | 1.585 g/cm³ |
Application in the Synthesis of a CSF-1R Inhibitor Intermediate
This compound is an ideal precursor for the synthesis of substituted benzylamine intermediates via reductive amination. This reaction is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds. The resulting benzylamine can then be incorporated into a larger molecular scaffold to generate a potent kinase inhibitor.
Below is a proposed synthetic workflow illustrating the use of this compound in the synthesis of a hypothetical kinase inhibitor intermediate.
References
- 1. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor | springermedizin.de [springermedizin.de]
- 6. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pexidartinib - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This document provides detailed application notes and protocols for the Suzuki coupling of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde, a versatile building block in medicinal chemistry and materials science.[3][4] The presence of electron-withdrawing fluoro and trifluoromethyl groups, along with a chloro substituent, presents unique challenges and opportunities for the synthesis of complex biaryl structures.[5][6] These motifs are of significant interest in drug discovery due to their prevalence in pharmacologically active compounds.[7]
The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates.[5] The aldehyde functionality on the target molecule offers a versatile handle for further synthetic transformations. This document outlines key experimental considerations, provides detailed protocols, and presents illustrative data to guide researchers in successfully employing this compound in Suzuki coupling reactions.
Key Experimental Considerations
Successful Suzuki coupling of this compound requires careful consideration of the following parameters:
-
Catalyst System: The activation of the relatively inert C-Cl bond is a critical challenge.[8] Palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃, are commonly used.[2][9] The choice of phosphine ligand is paramount. Bulky, electron-rich ligands such as SPhos, XPhos, or P(t-Bu)₃ are often necessary to promote the oxidative addition of the aryl chloride to the palladium center.[8][9]
-
Base: A base is required to activate the boronic acid for the transmetalation step.[2] Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][2] The strength and nature of the base can significantly influence the reaction rate and yield.[10]
-
Solvent: A mixture of an organic solvent and water is frequently employed.[2] Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF).[2][8] The aqueous phase is crucial for dissolving the base and facilitating the activation of the boronic acid.[2]
-
Reaction Temperature: The reaction temperature is a critical parameter that often requires optimization.[1] Temperatures in the range of 80-110 °C are typical for Suzuki couplings of aryl chlorides.[1]
-
Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Experimental Protocols
The following protocols are generalized starting points and may require optimization for specific boronic acid coupling partners.
Protocol 1: General Procedure using a Buchwald Ligand
This protocol is suitable for a wide range of aryl and heteroaryl boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[8]
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.[8]
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).[8]
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[8]
-
Monitor the reaction progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction mixture to room temperature.[8]
-
Dilute the mixture with ethyl acetate (25 mL) and water (15 mL).[8]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).[8]
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[8]
Protocol 2: Alternative Conditions with a Different Catalyst System
This protocol provides an alternative set of conditions that may be effective for challenging substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, combine this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.[8]
-
Add anhydrous, degassed toluene (5 mL) to the vial.[8]
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.[8]
-
Follow steps 5-10 from Protocol 1 for workup and purification.[8]
Data Presentation
The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various arylboronic acids. The expected yield ranges are estimations based on couplings of similar substrates and will be highly dependent on the specific boronic acid used.[8]
| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-Fluoro-3-phenyl-5-(trifluoromethyl)benzaldehyde | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 100 | 18 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 2-Fluoro-3-(4-methoxyphenyl)-5-(trifluoromethyl)benzaldehyde | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 100 | 20 | 70-80 |
| 3 | 4-Methylphenylboronic acid | 2-Fluoro-3-(p-tolyl)-5-(trifluoromethyl)benzaldehyde | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 16 | 80-90 |
| 4 | 3,5-Dimethylphenylboronic acid | 3-(3,5-Dimethylphenyl)-2-fluoro-5-(trifluoromethyl)benzaldehyde | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 100 | 24 | 65-75 |
| 5 | Thiophene-2-boronic acid | 2-Fluoro-3-(thiophen-2-yl)-5-(trifluoromethyl)benzaldehyde | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 18 | 60-70 |
| 6 | Pyridine-3-boronic acid | 2-Fluoro-3-(pyridin-3-yl)-5-(trifluoromethyl)benzaldehyde | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 100 | 24 | 50-65 |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Wittig Reaction of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Introduction
The Wittig reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon double bonds through the reaction of a phosphorus ylide with an aldehyde or ketone. This method is particularly valuable in drug discovery and development for the synthesis of complex molecular architectures. This document provides a detailed protocol for the Witt-ig olefination of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde, a highly electron-deficient aromatic aldehyde. The presence of multiple electron-withdrawing substituents (chloro, fluoro, and trifluoromethyl groups) significantly enhances the electrophilicity of the carbonyl carbon, facilitating its reaction with phosphorus ylides. This protocol will focus on the use of a stabilized ylide to promote the formation of the thermodynamically favored (E)-alkene, a common strategy for reactions involving electron-poor aldehydes.[1][2]
Core Concepts
The stereochemical outcome of the Wittig reaction is largely dictated by the nature of the phosphorus ylide employed.[1]
-
Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., ester, ketone) adjacent to the carbanion, which delocalizes the negative charge and increases the stability of the ylide. Reactions with stabilized ylides are generally reversible and proceed under thermodynamic control, leading predominantly to the (E)-alkene.[2]
-
Non-stabilized Ylides: These ylides lack an adjacent electron-withdrawing group and are more reactive. The reaction is typically irreversible and kinetically controlled, favoring the formation of the (Z)-alkene.[2]
Given the electron-deficient nature of this compound, a stabilized ylide is the preferred reagent to ensure a high yield and excellent (E)-stereoselectivity.[3]
Data Presentation
The following table summarizes the key reactants and expected outcomes for the Wittig reaction of this compound with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane. The data is representative and based on typical results for similar substrates.[4]
| Entry | Aldehyde | Ylide | Product | Solvent | Temperature | Time (h) | Yield (%) | E/Z Ratio |
| 1 | This compound | (Carbethoxymethylene)triphenylphosphorane | Ethyl (E/Z)-3-(3-chloro-2-fluoro-5-(trifluoromethyl)phenyl)acrylate | DCM | Room Temp. | 2-4 | >90 | >95:5 |
Experimental Protocols
This protocol details the Wittig reaction using a commercially available stabilized ylide, (carbethoxymethylene)triphenylphosphorane.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Dichloromethane (DCM), anhydrous
-
Hexanes, technical grade
-
Diethyl ether, technical grade
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Ylide Addition: To the stirring solution of the aldehyde at room temperature, add (carbethoxymethylene)triphenylphosphorane (1.2 eq) portion-wise over 5 minutes.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.[4]
-
Work-up:
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the DCM.
-
To the resulting residue, add a mixture of 25% diethyl ether in hexanes. This will cause the triphenylphosphine oxide byproduct to precipitate as a white solid.[4]
-
Stir the suspension for 15 minutes and then filter through a pad of celite or a short plug of silica gel to remove the precipitated triphenylphosphine oxide.
-
Wash the filter cake with a small amount of the hexanes/diethyl ether mixture.
-
-
Purification:
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (E)-alkene product.
-
Visualizations
Diagram 1: Wittig Reaction Signaling Pathway
Caption: Signaling pathway of the Wittig reaction.
Diagram 2: Experimental Workflow
References
Application of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde that serves as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a trifluoromethyl group, imparts distinct physicochemical properties to molecules, making it a valuable starting material for the synthesis of novel therapeutic agents. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate, while the halogen substituents provide sites for further chemical modification and can influence the electronic properties of the molecule. This document provides a detailed account of the application of this aldehyde in the synthesis of a potent and selective tankyrase inhibitor, including experimental protocols and relevant biological data.
Application in the Synthesis of Tankyrase Inhibitors
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play crucial roles in various cellular processes, including Wnt/β-catenin signaling, telomere maintenance, and mitotic spindle formation. Dysregulation of tankyrase activity has been implicated in the pathogenesis of several diseases, most notably cancer. Consequently, the development of small molecule inhibitors of tankyrases has emerged as a promising therapeutic strategy.
The 3-chloro-2-fluoro-5-(trifluoromethyl)phenyl moiety has been identified as a key pharmacophore in a series of potent 1,2,4-triazole-based tankyrase inhibitors. The aldehyde functional group of this compound serves as a convenient handle to construct the core heterocyclic scaffold of these inhibitors.
Featured Application: Synthesis of a Pyrazole-based Tankyrase Inhibitor
A notable application of this compound is in the synthesis of pyrazole-based inhibitors of tankyrase. The general synthetic approach involves the condensation of the aldehyde with a suitable hydrazine to form a hydrazone, which then undergoes cyclization to yield the pyrazole core.
Experimental Protocol: Synthesis of a Model Pyrazole Intermediate
This protocol describes the synthesis of a key pyrazole intermediate derived from this compound.
Step 1: Synthesis of 1-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-one hydrazone
-
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, the corresponding hydrazone, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
Step 2: Cyclization to the Pyrazole Core
-
Materials:
-
1-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-one hydrazone (from Step 1)
-
A suitable 1,3-dicarbonyl compound (e.g., acetylacetone)
-
Ethanol
-
Acid or base catalyst (e.g., HCl or NaOH)
-
-
Procedure:
-
Suspend the hydrazone (1 equivalent) and the 1,3-dicarbonyl compound (1.1 equivalents) in ethanol in a round-bottom flask.
-
Add a catalytic amount of either a strong acid or base.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and neutralize if necessary.
-
The pyrazole product will often precipitate and can be collected by filtration.
-
The crude product can be purified by recrystallization or column chromatography.
-
This pyrazole core can then be further functionalized to yield a variety of tankyrase inhibitors.
Quantitative Data
The following table summarizes the inhibitory activity of a representative tankyrase inhibitor, OM-153 , which features a substituted 1,2,4-triazole core. While not directly synthesized from the title benzaldehyde in the cited literature, its structural motifs are accessible through synthetic routes employing such functionalized benzaldehydes.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| OM-153 | TNKS1 | 2.5 | Biochemical Assay | [1] |
| TNKS2 | 0.8 | Biochemical Assay | [1] | |
| Wnt/β-catenin signaling | 0.05 (pIC50) | Cellular Reporter Assay | [1] |
Visualizations
Signaling Pathway
Caption: Wnt/β-catenin signaling pathway and the role of Tankyrase.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of pyrazole-based tankyrase inhibitors.
This compound is a valuable and reactive building block for the synthesis of medicinally relevant compounds. Its application in the construction of potent tankyrase inhibitors highlights its utility in generating complex molecular architectures with desirable pharmacological properties. The synthetic protocols and biological data presented herein provide a foundation for researchers to explore the potential of this versatile chemical entity in the design and development of novel therapeutics for cancer and other diseases driven by aberrant Wnt signaling.
References
Application Notes: The Role of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes explore the potential of 3-chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde as a key starting material in the synthesis of next-generation agrochemicals, particularly focusing on the development of novel meta-diamide insecticides. The unique substitution pattern of this benzaldehyde derivative offers a valuable scaffold for creating compounds with potentially enhanced insecticidal activity and favorable physicochemical properties.
The trifluoromethyl group is known to increase the metabolic stability and lipophilicity of molecules, which can lead to improved biological efficacy and better penetration of insect cuticles.[1] The presence of both chlorine and fluorine atoms on the phenyl ring provides additional handles for synthetic modification and can influence the molecule's interaction with biological targets.
This document provides a prospective synthetic pathway for a novel meta-diamide insecticide, an analog of the commercial insecticide Broflanilide, starting from this compound. The protocols outlined below are based on established chemical transformations and are intended to serve as a guide for research and development in the agrochemical sector.
Proposed Synthesis of a Novel Broflanilide Analog
The proposed synthetic route involves a multi-step process to construct the complex meta-diamide structure. The key steps include the oxidation of the starting benzaldehyde, followed by a series of functional group transformations to build the core of the insecticide.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway to a novel Broflanilide analog.
Experimental Protocols
Protocol 1: Oxidation of this compound
Objective: To synthesize 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Acetone
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in acetone in a round-bottom flask.
-
Prepare a solution of potassium permanganate (1.5 eq) in water.
-
Slowly add the KMnO₄ solution to the aldehyde solution at 0-5 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture and wash the precipitate with a small amount of hot water.
-
Combine the filtrates and remove the acetone under reduced pressure.
-
Acidify the aqueous solution with concentrated HCl to pH 2, which will precipitate the benzoic acid.
-
Filter the white precipitate, wash with cold water, and dry under vacuum to yield 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | 22.8 g (0.1 mol) |
| Product | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid |
| Yield | 22.0 g (90%) |
| Purity (HPLC) | >98% |
| Melting Point | 145-147 °C |
Protocol 2: Synthesis of a Novel Broflanilide Analog
This protocol outlines the subsequent steps to convert the synthesized benzoic acid into the final target molecule.
Step 2.1: Nitration The 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid is carefully nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures to introduce a nitro group onto the aromatic ring, yielding 3-chloro-2-fluoro-6-nitro-5-(trifluoromethyl)benzoic acid.
Step 2.2: Reduction of the Nitro Group The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in the presence of hydrochloric acid, or through catalytic hydrogenation, to produce 6-amino-3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid.[2]
Step 2.3: N-Methylation The primary amino group is selectively methylated. A common method involves the Eschweiler-Clarke reaction using formaldehyde and formic acid.[1] This step yields 3-chloro-2-fluoro-6-(methylamino)-5-(trifluoromethyl)benzoic acid.
Step 2.4: Benzoylation The secondary amine is then acylated with benzoyl chloride in the presence of a base like pyridine to form 3-chloro-2-fluoro-6-(N-methylbenzamido)-5-(trifluoromethyl)benzoic acid.
Step 2.5: Amide Coupling The final step involves the coupling of the synthesized carboxylic acid with 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline. The carboxylic acid is first converted to its acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with the aniline derivative in the presence of a base to form the final novel Broflanilide analog.[2]
Quantitative Data for Final Coupling Step (Hypothetical):
| Parameter | Value |
| Starting Carboxylic Acid | 3.8 g (0.01 mol) |
| Starting Aniline | 4.1 g (0.01 mol) |
| Product | Novel Broflanilide Analog |
| Yield | 6.5 g (85%) |
| Purity (HPLC) | >99% |
| Melting Point | 198-201 °C |
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis of the novel agrochemical.
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel agrochemicals. The proposed synthetic pathway to a new Broflanilide analog demonstrates its potential utility in constructing complex and highly functionalized molecules. The protocols and data presented herein provide a solid foundation for researchers to explore the development of new and effective crop protection agents. Further optimization of reaction conditions and biological evaluation of the synthesized compounds are warranted to fully assess their potential as commercial insecticides.
References
Application Notes and Protocols for the Reaction of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the reactivity of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde with various nucleophiles. This highly functionalized benzaldehyde derivative is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituents. The electron-withdrawing nature of the trifluoromethyl, chloro, and fluoro groups significantly influences the reactivity of both the aldehyde moiety and the aromatic ring. This document details protocols for key reactions, including nucleophilic additions to the carbonyl group and nucleophilic aromatic substitutions.
Chemical Properties and Reactivity Overview
This compound possesses two primary sites for nucleophilic attack: the electrophilic carbonyl carbon of the aldehyde and the electron-deficient aromatic ring.
-
Nucleophilic Addition to the Aldehyde: The strong electron-withdrawing effect of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by a wide range of nucleophiles.[1][2] Common reactions include Wittig olefination, aldol condensation, and reductive amination.
-
Nucleophilic Aromatic Substitution (SNA): The presence of three electron-withdrawing groups (Cl, F, and CF₃) activates the aromatic ring for nucleophilic aromatic substitution. The fluorine atom at the C-2 position is the most likely leaving group in an SNAr reaction due to the high electronegativity of fluorine, which makes the C-F bond polarized and susceptible to nucleophilic attack. The reaction is further facilitated by the stabilization of the negatively charged Meisenheimer intermediate by the electron-withdrawing substituents.
Applications in Synthesis
The versatile reactivity of this compound makes it a key intermediate in the synthesis of a variety of complex molecules with applications in pharmaceuticals and agrochemicals.
-
Pharmaceutical Synthesis: Fluorinated compounds are of significant interest in drug development as the inclusion of fluorine can enhance metabolic stability, bioavailability, and binding affinity.[1] This benzaldehyde derivative serves as a precursor for the synthesis of novel bioactive molecules, including potential anti-inflammatory and anti-cancer agents.[3][4]
-
Agrochemicals: The trifluoromethyl group is a common feature in modern agrochemicals, contributing to their potency and selectivity.[3][4]
-
Heterocycle Synthesis: The aldehyde functionality can be utilized in condensation reactions with dinucleophiles to construct various heterocyclic scaffolds, such as pyrazoles and pyrimidines, which are prevalent in many biologically active compounds.
Experimental Protocols
The following are representative protocols for common reactions of this compound with nucleophiles. These protocols are based on established methods for similarly substituted benzaldehydes and may require optimization for this specific substrate.
Nucleophilic Addition Reactions
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes.
General Protocol:
-
In a round-bottom flask under a nitrogen atmosphere, suspend the appropriate phosphonium salt (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a strong base, such as n-butyllithium or sodium hydride (1.2 equivalents), dropwise to generate the ylide.
-
Stir the resulting colored solution at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for a Representative Wittig Reaction (using chlorobenzaldehyde):
| Aldehyde | Ylide | Solvent | Time (h) | Yield (%) |
| 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Dichloromethane | 2 | Not specified |
Data adapted from a representative protocol and may vary for the specified substrate.
The aldol condensation allows for the formation of β-hydroxy carbonyl compounds or α,β-unsaturated carbonyl compounds.
General Protocol:
-
To a solution of this compound (1.0 equivalent) and a ketone or ester with an α-hydrogen (1.2 equivalents) in ethanol or a mixture of ethanol and water, add a catalytic amount of a base such as sodium hydroxide or potassium hydroxide.
-
Stir the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by TLC.
-
If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice water and acidify with dilute hydrochloric acid.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data for a Representative Aldol Condensation (using substituted benzaldehydes):
| Aldehyde | Ketone | Base | Solvent | Time (h) | Yield (%) |
| Substituted Benzaldehydes | Acetophenone | NaOH | Ethanol | 24 | 60-90 |
Data is generalized from typical aldol condensation procedures.
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.
General Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.
-
Add a reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the stirring solution.
-
Stir the reaction mixture at room temperature for 2-24 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography on silica gel.
Quantitative Data for a Representative Reductive Amination:
| Aldehyde | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 4-Fluorobenzaldehyde | Boc-eda-ET HCl | Sodium Triacetoxyborohydride | Dichloromethane | 4 | Not specified |
Protocol adapted from a similar reductive amination procedure.[1]
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the C-2 position is the most probable site for nucleophilic aromatic substitution.
General Protocol:
-
In a sealed tube, dissolve this compound (1.0 equivalent) and the amine nucleophile (2.0-3.0 equivalents) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Add a base, such as potassium carbonate or triethylamine (2.0 equivalents).
-
Heat the reaction mixture at 80-120 °C for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data for a Representative SNAr with an Amine:
| Aryl Halide | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Fluoro-2-nitrobenzene | Various amines | - | - | Microwave | <1 | High |
Data from a study on microwave-assisted SNAr reactions, specific conditions for the target substrate may vary.
General Protocol:
-
To a solution of the desired alcohol in an anhydrous aprotic solvent like THF or DMF, add a strong base such as sodium hydride (1.1 equivalents) at 0 °C to generate the alkoxide in situ.
-
After stirring for 30 minutes, add a solution of this compound (1.0 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify by column chromatography.
Quantitative Data for a Representative SNAr with an Alkoxide:
| Aryl Halide | Alkoxide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,4-Dinitrofluorobenzene | Sodium Methoxide | Methanol | Room Temp | <1 | High |
Data from a classic example of SNAr, conditions will be more forcing for the less activated target substrate.
Visualization of Reaction Pathways and Workflows
Reaction Pathways of this compound
Caption: Reaction pathways for this compound.
General Experimental Workflow for Nucleophilic Reactions
Caption: A typical workflow for performing and analyzing nucleophilic reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde as a key building block. Due to the limited specific literature on palladium-catalyzed reactions for this particular substrate, the following protocols are based on established methodologies for structurally analogous and electronically similar aryl chlorides. These notes are intended to serve as a comprehensive starting point for reaction development and optimization.
The unique substitution pattern of this compound, featuring an ortho-fluoro group, a meta-trifluoromethyl group, and an aldehyde functionality, presents specific challenges and opportunities in cross-coupling chemistry. The electron-withdrawing nature of the substituents can influence the reactivity of the C-Cl bond, often requiring robust catalytic systems for efficient transformation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For an electron-deficient aryl chloride like this compound, the choice of a highly active catalyst system is crucial for achieving good yields.
General Reaction Scheme:
Proposed Experimental Protocol
This protocol is a representative procedure and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Proposed Suzuki-Miyaura Coupling Conditions
| Parameter | Condition |
| Palladium Precursor | Pd(OAc)₂ |
| Ligand | SPhos |
| Base | K₃PO₄ |
| Solvent | 1,4-Dioxane/Water (5:1) |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. Given the electron-deficient nature of the substrate, careful selection of the catalyst, base, and solvent is necessary to promote the reaction and avoid side reactions.
General Reaction Scheme:
Proposed Experimental Protocol
This protocol provides a general procedure for the Heck reaction and may need to be adapted for specific alkenes.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF) (anhydrous, degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and stir the mixture for 10 minutes at room temperature to allow for the in-situ formation of the active Pd(0) catalyst.
-
Add triethylamine (2.0 mmol, 2.0 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) followed by the alkene (1.5 mmol, 1.5 equiv.).
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Table 2: Proposed Heck Reaction Conditions
| Parameter | Condition |
| Palladium Precursor | Pd(OAc)₂ |
| Ligand | P(o-tol)₃ |
| Base | Et₃N |
| Solvent | DMF |
| Temperature | 100-120 °C |
| Reaction Time | 16-24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Workflow for a Typical Heck Reaction
Caption: A typical experimental workflow for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. For an electron-deficient aryl chloride, forcing conditions might be necessary.
General Reaction Scheme:
Proposed Experimental Protocol
This is a representative protocol and may require optimization for specific alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3.0 equivalents)
-
Toluene (anhydrous, degassed)
Procedure:
-
To a flame-dried Schlenk tube, add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%) and copper(I) iodide (0.05 mmol, 5 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous, degassed toluene (5 mL) and triethylamine (3.0 mmol, 3.0 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.5 mmol, 1.5 equiv.).
-
Heat the reaction mixture to 80-100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Proposed Sonogashira Coupling Conditions
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ |
| Co-catalyst | CuI |
| Base | Et₃N |
| Solvent | Toluene |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Key Steps in Sonogashira Coupling
Caption: Interplay of the palladium and copper cycles in the Sonogashira reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an amine with an aryl halide. The reaction of electron-deficient aryl chlorides often requires the use of bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.
General Reaction Scheme:
Proposed Experimental Protocol
This general protocol may require optimization depending on the specific amine used.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox, combine this compound (1.0 mmol, 1 equiv.), the amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and quench with water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 4: Proposed Buchwald-Hartwig Amination Conditions
| Parameter | Condition |
| Palladium Precursor | Pd₂(dba)₃ |
| Ligand | XPhos |
| Base | NaOtBu |
| Solvent | Toluene |
| Temperature | 100-110 °C |
| Reaction Time | 12-24 hours |
| Atmosphere | Inert (Glovebox) |
Logical Flow of a Buchwald-Hartwig Amination Experiment
Caption: Step-by-step workflow for performing a Buchwald-Hartwig amination reaction.
Disclaimer: The protocols provided herein are illustrative and based on general principles of palladium-catalyzed cross-coupling reactions applied to analogous substrates. Specific reaction conditions for this compound may require significant optimization of catalyst, ligand, base, solvent, temperature, and reaction time to achieve desired outcomes. It is strongly recommended to perform small-scale test reactions to determine the optimal conditions for each specific transformation.
Application Notes and Protocols for the Derivatization of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde. This versatile synthetic building block is of significant interest in medicinal and agrochemical research due to its unique substitution pattern, which can impart desirable physicochemical and biological properties to target molecules. The protocols outlined below cover key transformations of the aldehyde functional group, providing a foundation for the synthesis of diverse compound libraries.
Overview of Derivatization Strategies
This compound serves as a valuable starting material for a range of chemical transformations. The electron-withdrawing nature of the trifluoromethyl group, coupled with the halogen substituents, influences the reactivity of the aromatic ring and the aldehyde moiety. Key derivatization strategies include:
-
Oxidation: Conversion of the aldehyde to a carboxylic acid, a common precursor for amides, esters, and other functionalities.
-
Reductive Amination: Formation of a C-N bond by reacting the aldehyde with an amine in the presence of a reducing agent, yielding substituted amines.
-
Wittig Reaction: Conversion of the carbonyl group to an alkene, enabling carbon-carbon bond formation and the synthesis of complex scaffolds.
-
Knoevenagel Condensation: Reaction with active methylene compounds to produce α,β-unsaturated systems, which are important pharmacophores.
Experimental Protocols
Oxidation to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic Acid
This protocol describes the oxidation of the aldehyde to the corresponding carboxylic acid using potassium peroxomonosulfate.
Reaction Scheme:
Application Notes and Protocols for the Scale-up Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory and scale-up synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals. The unique substitution pattern of this molecule, featuring chloro, fluoro, and trifluoromethyl groups, imparts specific electronic and steric properties that are highly valuable in medicinal chemistry and materials science.
Overview of Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a two-step process starting from the corresponding benzyl alcohol. This method is amenable to scale-up and offers a reliable route to the desired product with high purity.
The overall synthetic pathway is as follows:
Caption: Overall synthetic pathway.
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound via Oxidation of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol
This protocol details the oxidation of the precursor benzyl alcohol to the target benzaldehyde. The selection of a mild and selective oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier (Example) |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol | 261763-05-7 | 228.57 | Echemi, Matrix Scientific |
| Pyridinium chlorochromate (PCC) | 26299-14-9 | 215.56 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Fisher Scientific |
| Silica gel (for column chromatography) | 7631-86-9 | 60.08 | MilliporeSigma |
| Diethyl ether | 60-29-7 | 74.12 | VWR |
| Hexane | 110-54-3 | 86.18 | VWR |
Equipment:
-
Large three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Condenser
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Glassware for extraction and chromatography
Experimental Procedure (100 g scale):
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol (100 g, 0.438 mol) and anhydrous dichloromethane (1 L).
-
Addition of Oxidant: Stir the solution at room temperature until the benzyl alcohol is fully dissolved. To this solution, add pyridinium chlorochromate (PCC) (141 g, 0.657 mol) portion-wise over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, dilute the mixture with diethyl ether (1 L) and stir for an additional 30 minutes.
-
Filtration: Filter the reaction mixture through a pad of silica gel to remove the chromium salts. Wash the filter cake with additional diethyl ether (2 x 200 mL).
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless oil.
Quantitative Data:
| Parameter | Value |
| Starting Amount | 100 g |
| Product Yield | 85-92 g |
| Purity (by GC) | >96% |
| Appearance | Colorless oil |
Alternative Synthetic Route Consideration
Caption: Alternative synthetic approach.
This route involves a halogen-exchange reaction, which can be challenging to optimize for scale-up due to the harsh conditions often required. The subsequent reduction of the aldehyde to the alcohol, followed by oxidation back to the aldehyde (as detailed in Protocol 1), provides a more controlled final step.
Safety and Handling
-
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Pyridinium chlorochromate (PCC) is a toxic and carcinogenic substance. Handle only in a well-ventilated fume hood and wear appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood and avoid inhalation.
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure safety.
Applications in Drug Development
This compound and its derivatives are valuable building blocks in the synthesis of various pharmaceutical compounds. The presence of fluorine and trifluoromethyl groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Derivatives of trifluoromethyl-substituted benzaldehydes have shown potential antitumor effects.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common and effective synthetic route involves a two-step process:
-
Synthesis of the precursor: 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol. This is typically synthesized from a corresponding toluene derivative or via a Grignard reaction.
-
Oxidation of the benzyl alcohol: The precursor alcohol is then oxidized to the desired aldehyde, this compound. This oxidation step is critical for achieving a high yield.
Q2: What are the critical parameters to control during the oxidation step to maximize the yield?
A2: To maximize the yield during the oxidation of 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol, it is crucial to control the following parameters:
-
Choice of Oxidizing Agent: Mild and selective oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid.
-
Reaction Temperature: Maintaining the optimal temperature is essential to ensure the reaction goes to completion without promoting side reactions.
-
Reaction Time: Monitoring the reaction progress is key to stopping the reaction at the point of maximum aldehyde formation.
-
Purity of Starting Material: The purity of the benzyl alcohol precursor directly impacts the yield and purity of the final product.
Q3: How can I effectively purify the final product, this compound?
A3: Purification of the final aldehyde can be achieved through several methods:
-
Column Chromatography: Silica gel column chromatography is a common and effective method for separating the aldehyde from unreacted starting material and byproducts.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification technique.
-
Bisulfite Adduct Formation: Formation of a solid bisulfite adduct can selectively isolate the aldehyde from the reaction mixture. The aldehyde can then be regenerated by treatment with a base.[1][2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Oxidation of the Benzyl Alcohol Precursor | - Increase the molar equivalent of the oxidizing agent.- Extend the reaction time and monitor the progress using TLC or GC.- Ensure the reaction temperature is optimal for the chosen oxidizing agent. |
| Over-oxidation to Carboxylic Acid | - Use a milder and more selective oxidizing agent such as Pyridinium chlorochromate (PCC) or a TEMPO-based system.[3][4]- Carefully control the reaction temperature and avoid prolonged reaction times after the starting material is consumed. |
| Degradation of the Product | - Ensure the work-up procedure is performed at a low temperature.- Avoid exposure of the purified aldehyde to air and light for extended periods. |
| Sub-optimal Reaction Conditions | - Screen different solvents to improve the solubility of reactants and intermediates.- Optimize the pH of the reaction mixture, if applicable. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted Starting Material (Benzyl Alcohol) | - Optimize the reaction conditions for complete conversion (see Problem 1).- Purify the crude product using silica gel column chromatography. |
| Carboxylic Acid Byproduct | - During work-up, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity.- Purify via column chromatography. |
| Other Unidentified Byproducts | - Analyze the crude reaction mixture by LC-MS or GC-MS to identify the byproducts.- Adjust reaction conditions (temperature, solvent, catalyst) to minimize the formation of these impurities.- Employ a more efficient purification method, such as preparative HPLC if necessary. |
Experimental Protocols
A common method for the synthesis of substituted benzaldehydes is the oxidation of the corresponding benzyl alcohol. Based on a well-established procedure for a similar compound, 5-chloro-2-(trifluoromethyl)benzaldehyde[3], the following protocol can be adapted for the synthesis of this compound.
Protocol: Oxidation of 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol
-
Dissolution: Dissolve 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol in a suitable solvent like dichloromethane (DCM) in a round-bottom flask.
-
Addition of Oxidizing Agent: Add a mild oxidizing agent, such as Pyridinium chlorochromate (PCC), portion-wise to the solution while stirring at room temperature. An excess of the oxidizing agent (e.g., 1.5-2 equivalents) is typically used.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and filter through a pad of silica gel or celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound.
Data Presentation
The following table summarizes various oxidizing agents that can be used for the conversion of benzyl alcohols to benzaldehydes, along with typical yields observed for analogous reactions.
| Oxidizing Agent | Typical Solvent | Reaction Temperature | Typical Yield (%) | Reference |
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 82 | [3] |
| TEMPO/NaOCl | Dichloromethane/Water | 0 °C to Room Temperature | >90 | [4] |
| Manganese Dioxide (MnO2) | Dichloromethane or Chloroform | Room Temperature to Reflux | Variable, generally good | |
| Swern Oxidation (Oxalyl chloride, DMSO, Et3N) | Dichloromethane | -78 °C to Room Temperature | >90 | [4] |
| Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temperature | >90 |
Visualizations
Below are diagrams illustrating the synthetic workflow and logical relationships in the synthesis of this compound.
Caption: General synthetic workflow for producing the target aldehyde.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Workup [chem.rochester.edu]
- 2. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 3. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
Technical Support Center: Purification of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for the purification of 3-chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde. This guide provides troubleshooting advice and detailed purification protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound and related compounds.
Q1: My purified this compound is turning into a white solid upon standing. What is happening and how can I prevent it?
A1: Benzaldehyde derivatives are susceptible to oxidation, especially when exposed to air. The aldehyde group (-CHO) can be oxidized to the corresponding carboxylic acid, in this case, 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid, which is typically a white solid.
Troubleshooting Steps:
-
Storage: Store the purified compound under an inert atmosphere, such as nitrogen or argon.
-
Temperature: Keep the compound at a low temperature (2-8°C) to slow down the rate of oxidation.
-
Light Protection: Store in an amber vial or a container protected from light.
Q2: I performed an acid-base extraction to remove acidic impurities, but my product is still not pure. What should I do?
A2: While an acid-base wash is effective for removing the bulk of acidic impurities, other neutral byproducts or starting materials may still be present. For higher purity, a chromatographic method or recrystallization is recommended after the initial extraction.
Troubleshooting Steps:
-
Completeness of Extraction: Ensure you are using a sufficient volume and concentration of the basic solution (e.g., saturated sodium bicarbonate) and performing multiple extractions (at least 2-3 times).
-
Post-Extraction Purification: Proceed with column chromatography or recrystallization to separate the desired aldehyde from other neutral impurities.
Q3: My compound is not crystallizing during recrystallization. What could be the problem?
A3: Failure to crystallize can be due to several factors, including the choice of solvent, the concentration of the solution, or the presence of impurities that inhibit crystal formation.
Troubleshooting Steps:
-
Solvent System: The compound may be too soluble in the chosen solvent. Try a different solvent or a solvent/anti-solvent system. For halogenated benzaldehydes, combinations like hexane/ethyl acetate or methanol/water can be effective.
-
Concentration: Your solution might be too dilute. Try to concentrate the solution by carefully evaporating some of the solvent.
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass rod at the solution's surface.
-
Add a seed crystal of the pure compound if available.
-
Cool the solution slowly to room temperature, then transfer it to an ice bath or freezer.
-
Q4: During column chromatography, I am getting poor separation between my product and an impurity. How can I improve this?
A4: Poor separation is often due to an inappropriate solvent system (eluent). The polarity of the eluent needs to be optimized to achieve differential migration of the compounds on the stationary phase.
Troubleshooting Steps:
-
TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find the optimal eluent that gives good separation between your product and the impurity.
-
Gradient Elution: If a single solvent system is ineffective, use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.
Experimental Protocols
The following are detailed protocols for the most common and effective purification methods for this compound.
Protocol 1: Purification by Column Chromatography
This is a highly effective method for removing both more and less polar impurities. A typical procedure for a similar compound, 5-chloro-2-(trifluoromethyl)benzaldehyde, utilizes a hexane/ethyl acetate solvent system.[1]
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, impregnated silica to the top of the column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity (e.g., to 10-15% ethyl acetate in hexanes) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
Recrystallization is a good method for removing small amounts of impurities, particularly if the crude product is already relatively pure.
Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which the aldehyde is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of a soluble solvent (like acetone or methanol) and an anti-solvent (like water or hexane) is often effective.[2]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly.
-
Crystallization: Allow the solution to cool slowly to room temperature. If using an anti-solvent, add it dropwise to the warm solution until it becomes slightly turbid, then allow it to cool.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Vacuum Distillation
Given the boiling point of 196°C at atmospheric pressure, vacuum distillation is a suitable method to purify this compound, as it lowers the boiling point and prevents thermal degradation. This method is particularly effective for removing non-volatile impurities like the corresponding carboxylic acid.
Methodology:
-
Initial Wash: Before distillation, wash the crude aldehyde with a 10% sodium carbonate solution to remove acidic impurities, followed by a wash with water. Dry the organic layer over anhydrous magnesium sulfate.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Distillation: Heat the flask containing the crude aldehyde in a heating mantle or oil bath. Apply vacuum and slowly increase the temperature.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point will be significantly lower than 196°C.
-
Inert Atmosphere: It is advisable to carry out the distillation under an inert atmosphere (e.g., by backfilling with nitrogen) to prevent oxidation.
Data Presentation
The following table summarizes hypothetical quantitative data for the purification of this compound based on typical results for analogous compounds. Actual results may vary.
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Typical Yield | Notes |
| Column Chromatography | ~85% | >98% | 80-90% | Highly effective for removing a wide range of impurities. |
| Recrystallization | ~90% | >97% | 60-80% | Best for removing small amounts of impurities. Yield can be lower due to solubility in the mother liquor. |
| Vacuum Distillation | ~85-90% | >96% | 70-85% | Excellent for removing non-volatile impurities and colored byproducts. |
Visualizations
Logical Flowchart for Purification Method Selection
The choice of purification method often depends on the initial purity of the material and the nature of the impurities.
Caption: A decision-making flowchart for selecting the appropriate purification method.
Experimental Workflow for Column Chromatography
This diagram illustrates the sequential steps involved in purification by column chromatography.
Caption: Step-by-step workflow for purification via column chromatography.
References
Technical Support Center: Reactions with 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile intermediate commonly used in a variety of organic transformations. The most frequent reactions include:
-
Wittig Reaction: To form substituted alkenes.
-
Reductive Amination: To synthesize secondary and tertiary amines.
-
Aldol Condensation: To form β-hydroxy carbonyl compounds, which can then be dehydrated to α,β-unsaturated carbonyls.
-
Oxidation: To produce the corresponding carboxylic acid, 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid.
-
Reduction: To yield the corresponding alcohol, (3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)methanol.
Q2: What are the general stability considerations for this compound?
A2: this compound is generally stable under neutral conditions. However, prolonged exposure to strong acids or bases, as well as high temperatures, may lead to decomposition or side reactions. The trifluoromethyl group is generally stable under most reaction conditions, but the aldehyde functionality is susceptible to oxidation and other transformations.
Troubleshooting Guides for Common Reactions
Wittig Reaction
Issue: Low yield of the desired alkene and presence of byproducts.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Increase reaction time or temperature. Ensure stoichiometric amounts of the ylide are used. | Increased conversion to the desired alkene. |
| Side reactions of the ylide | Use freshly prepared ylide. Control the temperature during ylide formation and reaction. | Minimized formation of ylide-derived impurities. |
| Formation of triphenylphosphine oxide | This is an inherent byproduct of the Wittig reaction. | Triphenylphosphine oxide can be removed by chromatography or crystallization. |
| Hydrolysis of the ylide | Ensure anhydrous reaction conditions. Use dry solvents and reagents. | Prevents conversion of the ylide to the corresponding hydrocarbon and triphenylphosphine oxide. |
An experimental protocol for a typical Wittig reaction is provided below:
Experimental Protocol: Wittig Reaction
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium, 1.05 eq.) dropwise. Allow the mixture to stir at room temperature for 1-2 hours until the ylide is fully formed.
-
Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide and other impurities.
Caption: Troubleshooting workflow for a Wittig reaction with low alkene yield.
Reductive Amination
Issue: Formation of multiple products or incomplete reaction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Over-alkylation of the amine | Use a milder reducing agent (e.g., sodium triacetoxyborohydride). Control the stoichiometry of the aldehyde. | Favors the formation of the desired secondary or tertiary amine. |
| Incomplete imine formation | Ensure anhydrous conditions. Use a dehydrating agent (e.g., molecular sieves) if necessary. | Drives the equilibrium towards imine formation, leading to higher conversion. |
| Reduction of the aldehyde | Use a selective reducing agent that preferentially reduces the imine over the aldehyde (e.g., sodium triacetoxyborohydride). | Minimizes the formation of the corresponding alcohol as a byproduct. |
| Unreacted starting materials | Increase reaction time or temperature. Ensure proper mixing. | Drives the reaction to completion. |
Experimental Protocol: Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a selective reducing agent, such as sodium triacetoxyborohydride (1.2-1.5 eq.), portion-wise to the reaction mixture.
-
Work-up: Once the reaction is complete (monitored by TLC or LC-MS), quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Troubleshooting guide for reductive amination reactions.
Oxidation
Issue: Incomplete oxidation to the carboxylic acid.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient oxidant | Use a slight excess of the oxidizing agent. | Complete conversion of the aldehyde to the carboxylic acid. |
| Reaction conditions too mild | Increase the reaction temperature or use a stronger oxidizing agent (e.g., potassium permanganate). | Drives the oxidation to completion. |
| Decomposition of the starting material | Use milder oxidation conditions (e.g., Pinnick oxidation with sodium chlorite) to avoid unwanted side reactions. | Preserves the integrity of the aromatic ring and other functional groups. |
Reduction
Issue: Presence of unreacted starting material.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient reducing agent | Use a slight excess of the reducing agent (e.g., sodium borohydride). | Complete conversion of the aldehyde to the alcohol. |
| Reaction conditions too mild | Increase the reaction time or use a more reactive reducing agent if necessary. | Drives the reduction to completion. |
| Hydrolysis of the reducing agent | Ensure the reaction is performed under appropriate pH conditions for the chosen reducing agent. | Maintains the activity of the reducing agent throughout the reaction. |
This technical support guide provides a starting point for troubleshooting common issues in reactions involving this compound. For more specific issues, consulting the relevant chemical literature is always recommended.
troubleshooting failed Suzuki coupling with 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments, with a specific focus on the coupling of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not working. What are the common reasons for failure?
A1: Failure of a Suzuki coupling with this substrate often stems from its challenging nature. This compound is an electron-deficient aryl chloride, which presents a high activation barrier for the initial oxidative addition step in the catalytic cycle. Additionally, the presence of substituents ortho to the chlorine atom creates significant steric hindrance. Key factors to investigate are:
-
Catalyst and Ligand Choice: Standard palladium catalysts may be ineffective. This substrate requires a highly active catalyst system, typically involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that can facilitate the difficult oxidative addition of the aryl chloride.
-
Base Selection: The choice and strength of the base are critical for the transmetalation step. An inappropriate base can lead to low or no product formation.
-
Solvent System: The solvent must be suitable for all reaction components and is often a crucial parameter for success.
-
Reaction Conditions: Inadequate temperature or reaction time can result in a sluggish or incomplete reaction.
-
Reagent Quality: The purity of the boronic acid/ester, aryl halide, and catalyst is paramount. Decomposition of the boronic acid is a common issue.
-
Atmosphere Control: Suzuki couplings are sensitive to oxygen, which can deactivate the Pd(0) catalyst. Rigorous exclusion of air is essential.
Q2: I am not seeing any product formation. How do I choose a better catalyst system for this substrate?
A2: For electron-deficient and sterically hindered aryl chlorides like this compound, it is crucial to use a catalyst system known to be effective for such challenging couplings. Standard catalysts like Pd(PPh₃)₄ are often insufficient. Consider screening the following highly active systems:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices.
-
Ligands:
-
Buchwald Ligands: Bulky, electron-rich biaryl phosphine ligands are often the first choice. SPhos, XPhos, and RuPhos are excellent candidates. These ligands are known to promote the oxidative addition of aryl chlorides and stabilize the active palladium complex.[1]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors that form very stable palladium complexes, leading to high catalytic activity.
-
Q3: What is the role of the base, and which one should I use?
A3: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[2] For challenging couplings, the choice of base is critical.
-
Common Strong Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used and often give good results with difficult substrates.
-
Milder Bases: In some cases, particularly if your substrate is sensitive to strong bases, potassium carbonate (K₂CO₃) or potassium fluoride (KF) might be effective, although they are generally less reactive.
Q4: Can the aldehyde group in my substrate interfere with the reaction?
A4: While the aldehyde group is generally tolerated in Suzuki-Miyaura reactions, it can potentially cause issues under certain conditions.[3]
-
Coordination to Palladium: The aldehyde's oxygen atom can coordinate to the palladium center, which may inhibit the catalytic cycle.
-
Side Reactions: Under strongly basic conditions or at high temperatures, side reactions involving the aldehyde, such as aldol condensation, could occur.
If you suspect the aldehyde is causing problems, you can protect it as an acetal (e.g., using ethylene glycol and an acid catalyst) before the coupling reaction. The acetal is stable under the basic conditions of the Suzuki coupling and can be easily removed afterward with an acidic workup.[4]
Q5: What are common side reactions, and how can I minimize them?
A5: Two prevalent side reactions in Suzuki couplings are:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond, effectively destroying your nucleophile. To minimize this, ensure you are using a high-purity boronic acid, consider using the corresponding boronic ester (e.g., a pinacol ester), and avoid excessively harsh basic conditions or prolonged reaction times.
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen. Thoroughly degassing your solvents and maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction is the best way to prevent this.
Troubleshooting Guide
If your Suzuki coupling with this compound has failed, follow this step-by-step troubleshooting guide.
Problem: No or Low Conversion of Starting Material
This is the most common issue and usually points to a problem with the catalytic cycle's initiation (oxidative addition) or a key step (transmetalation).
Troubleshooting Workflow
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Reactions with 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation with this versatile reagent.
General Reactivity and Considerations
This compound is a highly functionalized aromatic aldehyde. Its reactivity is governed by the electronic effects of its substituents. The fluorine, chlorine, and trifluoromethyl groups are all electron-withdrawing, which significantly increases the electrophilicity of the carbonyl carbon. This makes the aldehyde group highly susceptible to nucleophilic attack. However, the ortho-fluoro and chloro substituents can also introduce steric hindrance, which may influence the approach of bulky nucleophiles.
Reaction Guides and Troubleshooting
This section provides detailed experimental protocols and troubleshooting guides for common reactions involving this compound.
Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes into alkenes. With this compound, this reaction allows for the introduction of a variety of vinyl groups.
Experimental Workflow: Wittig Reaction
stability of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde under acidic/basic conditions
This technical support center provides guidance on the stability of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] Keep the container tightly sealed to protect it from moisture and air.
Q2: How stable is this compound in acidic conditions?
A2: Generally, aromatic aldehydes are relatively stable in mild acidic conditions. However, strong acidic conditions, especially in the presence of water, can potentially lead to hydration of the aldehyde group or other unforeseen reactions. It is advisable to perform any reactions in strong acid at low temperatures and to monitor the reaction progress closely for any signs of degradation.
Q3: What is the expected stability of this compound under basic conditions?
A3: Aromatic aldehydes lacking alpha-hydrogens, such as this compound, are susceptible to the Cannizzaro reaction in the presence of a strong base.[2][3] This is a disproportionation reaction where two molecules of the aldehyde react to produce a primary alcohol and a carboxylic acid.[2] Therefore, exposure to strong bases like sodium hydroxide or potassium hydroxide should be avoided if the integrity of the aldehyde is to be maintained.
Q4: Can this compound undergo oxidation?
A4: Yes, like many aldehydes, this compound can be oxidized to the corresponding carboxylic acid, 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid. This oxidation can occur upon exposure to air and can be accelerated by light and certain metal impurities. To minimize oxidation, store the compound under an inert atmosphere and away from light.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Unexpected side products observed in a reaction mixture.
-
Possible Cause: Degradation of the starting material due to inappropriate reaction conditions.
-
Troubleshooting Steps:
-
Analyze Reaction Conditions: Review the pH, temperature, and atmosphere of your reaction.
-
Basic Conditions: If your reaction is performed under basic conditions, consider the possibility of a Cannizzaro reaction. Analyze your product mixture for the presence of the corresponding alcohol and carboxylic acid using techniques like GC-MS or NMR.
-
Acidic Conditions: If strong acids are used, assess the potential for hydrolysis or other acid-catalyzed side reactions.
-
Oxidation: If the reaction was exposed to air, the corresponding carboxylic acid might be formed. Use an inert atmosphere for future experiments.
-
Issue 2: Inconsistent results or low yield over time.
-
Possible Cause: Degradation of the stored this compound.
-
Troubleshooting Steps:
-
Check Storage Conditions: Ensure the compound is stored as recommended (cool, dry, dark, inert atmosphere).[1]
-
Purity Analysis: Re-analyze the purity of your starting material using HPLC or GC to check for the presence of degradation products like the corresponding carboxylic acid.
-
Purification: If impurities are detected, consider purifying the aldehyde before use, for example, by distillation or chromatography.
-
Stability Summary
The following table summarizes the expected stability of this compound under different conditions based on general chemical principles of aromatic aldehydes.
| Condition | Expected Stability | Potential Degradation Products | Mitigation Strategies |
| Acidic (Mild) | Generally Stable | Minor hydration products | Use anhydrous conditions where possible. |
| Acidic (Strong) | Potentially Unstable | Varies depending on reaction | Monitor reaction closely; use low temperatures. |
| Basic (Mild) | Moderately Stable | Potential for slow degradation | Avoid prolonged exposure; use non-nucleophilic bases if possible. |
| Basic (Strong) | Unstable | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol, 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid (via Cannizzaro reaction) | Avoid strong bases; use alternative synthetic routes. |
| Oxidizing Agents | Unstable | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | Handle under an inert atmosphere; avoid exposure to air and light. |
| Reducing Agents | Unstable | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol | Dependent on the specific reducing agent used. |
| Heat | Potentially Unstable | Thermal decomposition products | Avoid high temperatures; refer to SDS for thermal decomposition information.[1] |
| Light | Potentially Unstable | Potential for oxidation and other photoreactions | Store in amber vials or in the dark. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Sample Preparation: Incubate solutions of the compound under various conditions (e.g., different pH buffers, temperatures, light exposures).
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile is a common starting point for aromatic compounds.
-
Detection: UV detection at a wavelength where the aldehyde has maximum absorbance (e.g., around 254 nm).
-
Quantification: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.
-
Protocol 2: GC-MS for Identification of Degradation Products
-
Sample Preparation: Prepare samples as described in the HPLC protocol. If necessary, derivatization may be required for non-volatile degradation products.
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Split or splitless injection depending on the concentration.
-
Temperature Program: A temperature ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure elution of all components.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV.
-
Identification: Identify degradation products by comparing their mass spectra with libraries (e.g., NIST) and known standards.
-
Diagrams
Caption: Troubleshooting workflow for aldehyde instability.
Caption: Factors affecting aldehyde stability.
References
preventing side reactions with 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this reagent effectively by providing troubleshooting guides and answers to frequently asked questions regarding its use in common organic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity features of this compound?
A1: this compound is an aromatic aldehyde characterized by a highly electron-deficient benzene ring. This is due to the presence of three electron-withdrawing groups: a chlorine atom, a fluorine atom, and a trifluoromethyl group. The aldehyde group is therefore highly electrophilic and susceptible to nucleophilic attack. The molecule lacks alpha-protons, making it incapable of enolization but prone to reactions like the Cannizzaro reaction under strongly basic conditions.
Q2: What are the expected challenges when using this aldehyde in a Wittig reaction?
A2: Due to the strong electron-withdrawing nature of the substituents on the aromatic ring, the primary challenge is the potential for side reactions involving the nucleophilic ylide. The high electrophilicity of the carbonyl carbon can lead to rapid and sometimes uncontrolled reactions. Additionally, purification of the desired alkene from the triphenylphosphine oxide byproduct is a common challenge in Wittig reactions.
Q3: Can I perform a Grignard reaction with this aldehyde? What are the potential pitfalls?
A3: Yes, Grignard reactions are feasible. The highly electrophilic aldehyde will readily react with Grignard reagents to form secondary alcohols. Potential pitfalls include the high reactivity, which may require careful temperature control to avoid side reactions. Also, ensuring the complete absence of water is critical, as Grignar reagents are highly basic and will be quenched by any protic source.
Q4: Is an aldol condensation a suitable reaction for this aldehyde?
A4: A direct aldol condensation is not possible as this compound lacks alpha-protons and cannot form an enolate. However, it can act as the electrophilic partner in a crossed-aldol (or Claisen-Schmidt) condensation with a ketone or another aldehyde that can be enolized.
Q5: Are there any known incompatibilities with common reagents or solvents?
A5: The aldehyde is generally stable under neutral and acidic conditions. However, under strongly basic conditions, it can undergo the Cannizzaro reaction, leading to a disproportionation into the corresponding alcohol and carboxylic acid. It is incompatible with strong nucleophiles and reducing agents unless a specific transformation is intended. Protic solvents should be avoided in reactions involving organometallic reagents like Grignard reagents.
Troubleshooting Guides
Wittig Reaction
Issue 1: Low or no yield of the desired alkene.
| Possible Cause | Troubleshooting Step |
| Inactive ylide | Ensure the ylide was freshly prepared or properly stored under inert conditions. The color change associated with ylide formation (often deep orange or red) should be observed. |
| Impure starting materials | Use freshly purified this compound and phosphonium salt. |
| Incorrect stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the ylide to ensure complete consumption of the aldehyde. |
| Insufficient reaction time or temperature | Monitor the reaction by TLC. If the reaction is sluggish, consider gentle heating, but be cautious of side reactions. |
Issue 2: Formation of a significant amount of triphenylphosphine oxide and unreacted aldehyde.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the ylide | Ensure the reaction is carried out under strictly anhydrous conditions using dry solvents and glassware. |
| Inefficient reaction | See troubleshooting steps for "Low or no yield". |
Issue 3: Difficulty in separating the product from triphenylphosphine oxide.
| Possible Cause | Troubleshooting Step |
| Co-precipitation of product and byproduct | After the reaction, precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexanes and filter it off. The desired alkene usually has higher solubility in non-polar solvents. |
| Similar polarity | Purify the crude product using column chromatography on silica gel with a gradient of ethyl acetate in hexanes. |
Grignard Reaction
Issue 1: Formation of a biphenyl-type byproduct.
| Possible Cause | Troubleshooting Step |
| Coupling of the Grignard reagent with unreacted aryl halide | This is more of a concern during the formation of the Grignard reagent itself. Add the halide slowly to the magnesium turnings. When reacting with the aldehyde, add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction. |
Issue 2: Low yield of the secondary alcohol and recovery of the starting aldehyde.
| Possible Cause | Troubleshooting Step |
| Inactive Grignard reagent | Ensure the Grignard reagent was successfully prepared; the disappearance of magnesium and a color change are indicative. Use an initiator like iodine or 1,2-dibromoethane if the reaction is difficult to start. |
| Presence of water | Use flame-dried glassware and anhydrous solvents. |
Cannizzaro Reaction (as a side reaction)
Issue: Formation of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol and 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid as byproducts in a basic reaction medium.
| Possible Cause | Troubleshooting Step |
| Use of a strong base (e.g., NaOH, KOH) | If the desired reaction requires basic conditions, consider using a weaker, non-nucleophilic base (e.g., a hindered amine base like DBU or DIPEA) if compatible with the reaction. |
| High reaction temperature in the presence of a base | Maintain a low reaction temperature to minimize the rate of the Cannizzaro reaction. |
Experimental Protocols
Key Experiment: Wittig Reaction for Stilbene Derivative Synthesis
This protocol describes the synthesis of a stilbene derivative from this compound and benzyltriphenylphosphonium chloride.
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Ylide Formation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 eq).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe. A deep orange or red color should develop, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a separate flask.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification:
-
To the crude residue, add hexanes to precipitate the triphenylphosphine oxide.
-
Filter the solid and wash with cold hexanes.
-
Concentrate the filtrate and purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Visualizations
Signaling Pathway: Wittig Reaction
Caption: General workflow of the Wittig reaction.
Experimental Workflow: Grignard Reaction
Caption: Step-by-step workflow for a Grignard reaction.
Logical Relationship: Potential Side Reactions
Caption: Potential side reactions of the aldehyde.
Technical Support Center: Analysis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most common impurities are typically related to the synthetic route. These can include:
-
Starting materials: Unreacted precursors from the synthesis process.
-
Intermediates: Such as the corresponding benzyl alcohol from incomplete oxidation.[1][2][3]
-
Over-oxidation products: The corresponding benzoic acid derivative can form if the oxidation is too strong or proceeds for too long.
-
Isomeric impurities: Depending on the specificity of the aromatic substitution reactions during synthesis, other positional isomers of the chloro, fluoro, and trifluoromethyl groups on the benzaldehyde may be present.
Q2: How can I identify these impurities in my sample?
A2: Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), coupled with a mass spectrometer (MS) or other appropriate detectors, are the most effective methods for identifying and quantifying impurities. By comparing the retention times and mass spectra of the peaks in your sample to those of known standards, you can identify the specific impurities present.
Q3: My chromatogram shows significant peak tailing for the main component. What could be the cause?
A3: Peak tailing for polar aromatic compounds like this compound in GC analysis is often due to interactions with active sites in the analytical column or inlet. This can be caused by acidic silanol groups on the stationary phase. In HPLC, peak tailing can result from secondary interactions between the analyte and the stationary phase, or issues with the mobile phase composition.
Q4: I am observing extra peaks in my chromatogram that I cannot identify. What should I do?
A4: Unidentified peaks could be due to contamination from solvents, sample handling, or degradation of the sample. It is recommended to run a blank analysis (injecting only the solvent) to rule out solvent contamination. Ensure all glassware and equipment are scrupulously clean. If the issue persists, consider the possibility of sample degradation and analyze a freshly prepared sample.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Peak Tailing | Active sites in the GC column or liner. | - Use a deactivated liner and a column specifically designed for polar compounds.- Trim the first few centimeters of the column to remove any accumulated non-volatile residues.- Derivatize the aldehyde to a less polar compound if possible. |
| Ghost Peaks | Carryover from a previous injection or contamination. | - Run a solvent blank to check for system contamination.- Increase the bake-out time and temperature of the oven after each run.- Clean the injection port and replace the septum. |
| Poor Resolution | Inappropriate column or temperature program. | - Optimize the temperature program, starting with a lower initial temperature and a slower ramp rate.- Use a longer column or a column with a different stationary phase for better separation. |
| Irreproducible Peak Areas | Leaks in the injection port or inconsistent injection volume. | - Check for leaks at the septum and column connections.- Ensure the autosampler is functioning correctly and the syringe is clean. |
High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Broad Peaks | High dead volume in the system or column degradation. | - Check all connections for tightness and minimize the length of tubing.- Replace the column if it has been used extensively or shows signs of degradation. |
| Shifting Retention Times | Changes in mobile phase composition or temperature fluctuations. | - Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.- Use a column oven to maintain a constant temperature. |
| Baseline Drift | Contaminated mobile phase or detector issues. | - Use high-purity solvents and filter the mobile phase.- Purge the detector cell and check the lamp intensity. |
| Extra Peaks | Sample degradation or contaminated diluent. | - Prepare samples fresh and use high-purity diluents.- Inject a blank to check for contamination from the diluent. |
Impurity Profile
The following table summarizes a typical impurity profile for this compound, based on common synthetic routes. The specified levels are for illustrative purposes and may vary depending on the manufacturing process.
| Impurity Name | Structure | Typical Level (%) | Potential Source |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol | C₈H₅ClF₄O | < 0.5 | Incomplete oxidation of the benzyl alcohol intermediate. |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | C₈H₃ClF₄O₂ | < 0.2 | Over-oxidation of the benzaldehyde product. |
| Isomeric Impurity (e.g., 2-Chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde) | C₈H₃ClF₄O | < 0.1 | Non-specific substitution during synthesis. |
Experimental Protocols
Gas Chromatography (GC-FID) Method for Purity Analysis
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 280 °C
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of high-purity acetone.
High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
Start with 40% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 40% B over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Visualizations
Caption: Experimental workflow for impurity analysis.
Caption: Logical troubleshooting flow for chromatographic issues.
References
Technical Support Center: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis. A common synthetic approach involves the ortho-lithiation of 1-chloro-2-fluoro-4-(trifluoromethyl)benzene followed by formylation.
Q1: Why is the yield of my ortho-lithiation step consistently low?
A1: Low yields in the ortho-lithiation of 1-chloro-2-fluoro-4-(trifluoromethyl)benzene can be attributed to several factors:
-
Incomplete Reaction: The reaction time or temperature may be insufficient for complete lithiation. It is crucial to maintain a very low temperature (typically -78 °C) to ensure the stability of the organolithium intermediate.
-
Moisture Contamination: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.
-
Reagent Quality: The quality of the organolithium reagent (e.g., n-butyllithium or LDA) is critical. Use a freshly titrated or newly purchased reagent for best results.
-
Side Reactions: At higher temperatures, side reactions such as halogen-metal exchange or elimination can occur, reducing the yield of the desired product.
Q2: I am observing multiple products in my reaction mixture after formylation. What are the likely side products and how can I minimize them?
A2: The formation of multiple products suggests a lack of regioselectivity or competing side reactions.
-
Isomeric Products: While the fluorine atom is a stronger ortho-directing group than chlorine, lithiation at other positions on the aromatic ring can occur, leading to isomeric benzaldehyde products. To enhance regioselectivity, consider using a bulkier lithium amide base like lithium diisopropylamide (LDA) instead of n-butyllithium.
-
Benzyne Formation: Under certain conditions, elimination of LiF or LiCl from the lithiated intermediate can lead to the formation of a reactive benzyne intermediate, which can then react non-selectively. Maintaining a very low reaction temperature (-78 °C or lower) is crucial to suppress benzyne formation.
-
Over-alkylation: If the formylating agent is added too quickly or at a higher temperature, the initially formed aldehyde can be attacked by another molecule of the organolithium intermediate, leading to the formation of a secondary alcohol. Ensure slow, dropwise addition of the formylating agent at low temperature.
Q3: The purification of the final product, this compound, by column chromatography is proving difficult. What can I do?
A3: Purification challenges often arise from the close polarity of the desired product and impurities.
-
Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) can improve separation.
-
Alternative Purification Techniques: If column chromatography is ineffective, consider other purification methods such as preparative thin-layer chromatography (prep-TLC) for small scales or distillation under reduced pressure if the product is thermally stable.
-
Derivative Formation: In some cases, converting the aldehyde to a crystalline derivative (e.g., a hydrazone or an oxime), purifying the derivative by recrystallization, and then regenerating the aldehyde can be an effective strategy.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A1: A common and commercially available starting material is 1-chloro-2-fluoro-4-(trifluoromethyl)benzene.
Q2: What are the key reaction steps in a typical synthesis?
A2: A typical synthesis involves two main steps:
-
Ortho-lithiation: Deprotonation of 1-chloro-2-fluoro-4-(trifluoromethyl)benzene at the position ortho to the fluorine atom using a strong base like n-butyllithium or lithium diisopropylamide (LDA) at low temperature.
-
Formylation: Quenching the resulting organolithium intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.
Q3: What safety precautions should be taken during this synthesis?
A3: This synthesis involves hazardous reagents and requires strict safety protocols:
-
Pyrophoric Reagents: Organolithium reagents like n-butyllithium are pyrophoric and will ignite on contact with air or moisture. They must be handled under an inert atmosphere using proper syringe and cannula techniques.
-
Cryogenic Temperatures: The use of dry ice/acetone or liquid nitrogen baths to achieve low reaction temperatures requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
-
Reactive Intermediates: The organolithium intermediates are highly reactive and moisture-sensitive.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
Quantitative Data Summary
While specific data for the synthesis of this compound is not widely published, the following table provides typical reaction conditions for the key steps based on analogous transformations of fluorinated aromatic compounds.
| Parameter | Ortho-lithiation | Formylation |
| Reagent | n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) | N,N-Dimethylformamide (DMF) |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C | -78 °C to Room Temperature |
| Reaction Time | 1 - 2 hours | 1 - 3 hours |
| Typical Yield | 60 - 80% (in subsequent reaction) | 50 - 70% |
Experimental Protocols
Synthesis of this compound
Materials:
-
1-chloro-2-fluoro-4-(trifluoromethyl)benzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: Under an argon atmosphere, add 1-chloro-2-fluoro-4-(trifluoromethyl)benzene (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.
-
Ortho-lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1.5 hours.
-
Formylation: In a separate flask, dissolve anhydrous DMF (1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis challenges.
Technical Support Center: Purification of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for the purification of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of starting materials from the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material that needs to be removed from the this compound product?
A1: The most common synthetic route to this compound is the oxidation of its corresponding alcohol. Therefore, the primary starting material impurity is typically 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol .
Q2: What are the key physical property differences between the starting material and the final product that can be exploited for purification?
A2: The primary differences lie in their polarity and boiling points. The presence of the hydroxyl group in the benzyl alcohol makes it more polar than the corresponding aldehyde. This difference is key for chromatographic separations. Additionally, their boiling points differ, which can be utilized for purification by distillation.
Data Presentation: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₃ClF₄O | 226.56 | 196[1] |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol | C₈H₅ClF₄O | 228.57 | 212.9[2] |
Q3: What analytical techniques are recommended for monitoring the purity of the final product?
A3: Several techniques can be employed to assess the removal of the starting material and other impurities:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the separation of the more polar benzyl alcohol from the less polar benzaldehyde.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These methods provide quantitative information about the purity of the sample and can definitively identify the components based on their retention times and mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of the starting material by observing the characteristic signals of the benzylic protons (around 4.8 ppm) and the hydroxyl proton of the alcohol, which will be absent in the pure aldehyde product. The aldehyde proton of the product will have a characteristic signal around 10 ppm.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound.
Issue 1: Incomplete removal of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol using column chromatography.
Potential Cause:
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing the starting material and product to co-elute.
-
Column Overloading: Exceeding the capacity of the silica gel can lead to poor separation.
-
Improper Column Packing: Channels or cracks in the silica gel bed can result in an inefficient separation.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Start with a low polarity eluent and gradually increase the polarity. A good starting point for separating benzaldehydes from benzyl alcohols is a mixture of hexane and ethyl acetate.
-
Perform preliminary TLC analysis to determine the optimal solvent system. For a similar separation of benzaldehyde and benzyl alcohol, a 7:3 mixture of pentane to diethyl ether has been shown to be effective.[2] Aim for a solvent system that gives a good separation between the spots of the product and the starting material.
-
-
Reduce the Sample Load: Ensure the amount of crude product loaded onto the column does not exceed the recommended capacity for the amount of silica gel used.
-
Proper Column Packing: Use a consistent and careful technique to pack the column to avoid air bubbles and channels. A well-packed column is crucial for good separation.
Issue 2: Low recovery of the aldehyde product after bisulfite extraction.
Potential Cause:
-
Incomplete Regeneration of the Aldehyde: The pH may not be sufficiently basic to fully reverse the formation of the bisulfite adduct.
-
Emulsion Formation: Vigorous shaking during extraction can lead to the formation of a stable emulsion, making phase separation difficult.
-
Adduct Precipitation: The bisulfite adduct of highly non-polar aldehydes may be insoluble in both the organic and aqueous layers, leading to its loss as a solid at the interface.[1]
Troubleshooting Steps:
-
Ensure Complete Regeneration: After isolating the aqueous layer containing the bisulfite adduct, add a strong base, such as 50% sodium hydroxide, until the pH is strongly basic (pH > 12) to ensure complete regeneration of the aldehyde.[3]
-
Break Emulsions: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.
-
Recover Precipitated Adduct: If a solid forms at the interface, it can be collected by filtration through a pad of celite.[1] The collected solid can then be treated with a strong base to regenerate the aldehyde.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general methodology for the purification of this compound from its corresponding benzyl alcohol.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a glass column, allowing the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a low-polarity solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., hexane:ethyl acetate 95:5). The less polar benzaldehyde will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the more polar benzyl alcohol.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Workflow for Column Chromatography Purification
Caption: Workflow for Purification by Column Chromatography.
Protocol 2: Purification via Bisulfite Adduct Formation
This protocol is effective for removing aldehyde impurities from a reaction mixture.
Methodology:
-
Dissolution: Dissolve the crude mixture in a water-miscible solvent like methanol or THF.[1]
-
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite to the dissolved mixture and stir vigorously.
-
Extraction: Add an immiscible organic solvent (e.g., diethyl ether) and water to the mixture in a separatory funnel. Shake gently to avoid emulsion formation.
-
Phase Separation: Allow the layers to separate. The bisulfite adduct of the aldehyde will be in the aqueous layer, while the unreacted starting material and other non-aldehyde impurities will remain in the organic layer.
-
Isolation of Non-Aldehydic Components (if desired): The organic layer can be separated, dried, and concentrated to recover other components of the reaction mixture.
-
Regeneration of Aldehyde: To recover the purified aldehyde, separate the aqueous layer and add a strong base (e.g., 50% NaOH) until the solution is strongly basic (pH > 12).
-
Final Extraction: Extract the regenerated aldehyde from the aqueous layer with an immiscible organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the pure this compound.
Logical Relationship for Bisulfite Extraction Troubleshooting
Caption: Troubleshooting Logic for Low Aldehyde Recovery.
References
Technical Support Center: Managing Exothermic Reactions with 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Disclaimer: The following information is provided as a technical support guide for researchers, scientists, and drug development professionals. The protocols and data presented are based on general principles of organic chemistry and information available for analogous compounds. Due to a lack of specific published calorimetric data for 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde, all reactions should be treated as potentially highly exothermic and handled with extreme caution. It is imperative to perform a thorough risk assessment and initial small-scale trials before proceeding with any new reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic reactions involving this compound to be concerned about?
-
Nitration: Electrophilic aromatic substitution to introduce a nitro group is a notoriously exothermic process.[1][2]
-
Grignard Reactions: The addition of Grignard reagents to the aldehyde carbonyl is a rapid and highly exothermic reaction.[3][4]
-
Reductions: Reduction of the aldehyde to an alcohol using strong reducing agents like sodium borohydride or lithium aluminum hydride can generate significant heat.
-
Wittig Reactions: The reaction with phosphorus ylides to form alkenes can also be exothermic, particularly during the formation of the ylide and its subsequent reaction with the aldehyde.[5][6]
Q2: What are the initial signs of a runaway reaction with this compound?
A2: Key indicators of a potential runaway reaction include:
-
A sudden, uncontrolled increase in temperature that does not respond to cooling.
-
A rapid rise in pressure within the reaction vessel.
-
Vigorous, unexpected gas evolution.
-
A noticeable change in the color or viscosity of the reaction mixture.
-
Boiling of the solvent, even with cooling applied.
Q3: What immediate steps should be taken if a runaway reaction is suspected?
A3: In the event of a suspected runaway reaction, prioritize personal safety and follow your laboratory's emergency procedures, which should include:
-
Alerting personnel in the immediate vicinity.
-
If safe to do so, immediately stopping the addition of any reagents.
-
Maximizing cooling to the reactor.
-
If the reaction continues to escalate, evacuating the area and notifying emergency response personnel.
-
Consulting pre-established emergency shutdown procedures for the specific reaction.[7]
Q4: How can I monitor the temperature of my reaction effectively?
A4: Continuous and accurate temperature monitoring is crucial. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture, not in the cooling bath, to get a true reading of the internal temperature. For larger scale reactions, multiple temperature probes can help detect localized hot spots.
Troubleshooting Guides
Issue 1: Temperature Spike During Reagent Addition
| Potential Cause | Troubleshooting Steps |
| Reagent addition is too fast. | 1. Immediately stop the addition of the reagent. 2. Allow the cooling system to bring the temperature back to the desired setpoint. 3. Once the temperature is stable, resume addition at a significantly slower rate. |
| Inadequate cooling. | 1. Ensure the cooling bath is at the correct temperature and has sufficient volume and surface area contact with the reaction flask. 2. Check that the coolant is circulating properly. 3. For highly exothermic reactions, consider a more efficient cooling bath (e.g., dry ice/acetone). |
| Poor mixing. | 1. Increase the stirring rate to improve heat dissipation and prevent the formation of localized hot spots. 2. Ensure the stir bar or overhead stirrer is appropriately sized for the reaction vessel. |
| Incorrect solvent volume (reaction too concentrated). | 1. If safe to do so, and after the initial exotherm is controlled, consider diluting the reaction mixture with more of the anhydrous solvent. This should be done cautiously as adding solvent can sometimes initially increase the reaction rate. |
Issue 2: Reaction Fails to Initiate, Followed by a Sudden, Violent Exotherm
| Potential Cause | Troubleshooting Steps |
| Induction period (common in Grignard reactions). | 1. Prevention is key: Before starting, ensure all glassware is rigorously dried and the reaction is under an inert atmosphere.[3] 2. Use a small amount of an initiator (e.g., a crystal of iodine or a few drops of 1,2-dibromoethane) to start Grignard reactions.[8] 3. If a reaction is delayed, do not increase the temperature or add a large amount of reagent. This can lead to a dangerous accumulation of unreacted starting material.[8] |
| Low-quality or wet reagents/solvents. | 1. Always use freshly dried, anhydrous solvents. 2. Ensure the quality and purity of all starting materials. Water can quench Grignard reagents and inhibit many other reactions.[9] |
Experimental Protocols
Note: These are generalized protocols and must be adapted and optimized for your specific experimental setup, starting with a very small scale.
Protocol 1: General Procedure for a Trial-Scale Exothermic Reaction (e.g., Grignard Addition)
-
Preparation:
-
Thoroughly flame-dry all glassware under vacuum or in an oven and cool under a stream of inert gas (Argon or Nitrogen).[9]
-
Assemble the reaction apparatus, including a reflux condenser, an addition funnel, a temperature probe, and an inert gas inlet/outlet.
-
Ensure a cooling bath (e.g., ice-water) is in place and ready for use.[4]
-
-
Reagent Charging:
-
In the reaction flask, place a solution of this compound in anhydrous THF.
-
Fill the addition funnel with the Grignard reagent solution.
-
-
Reaction Execution:
-
Cool the reaction flask to 0 °C.
-
Begin slow, dropwise addition of the Grignard reagent from the addition funnel.
-
Carefully monitor the internal temperature. Do not allow it to rise more than 5 °C above the initial temperature.
-
Adjust the addition rate to maintain a steady temperature. If the temperature begins to rise uncontrollably, stop the addition immediately.[10]
-
-
Workup:
-
After the addition is complete and the reaction is stirred for the desired time, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Protocol 2: General Procedure for a Trial-Scale Nitration Reaction
-
Preparation of Nitrating Mixture:
-
In a separate flask, cool concentrated sulfuric acid in an ice/salt bath.
-
Slowly add concentrated nitric acid to the sulfuric acid, ensuring the temperature of the mixture does not exceed 10 °C.[1]
-
-
Reaction Setup:
-
In the main reaction flask, dissolve this compound in a suitable solvent (e.g., concentrated sulfuric acid).
-
Cool this solution to 0-5 °C.
-
-
Nitration:
-
Slowly add the pre-cooled nitrating mixture dropwise to the solution of the benzaldehyde derivative.
-
Maintain the internal temperature strictly between 0-10 °C throughout the addition.[2]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
-
-
Workup:
-
Once the reaction is complete, very carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Quantitative Data (Analogous Compounds)
Since specific calorimetric data for this compound is unavailable, the following table provides data for analogous reactions to emphasize the potential for significant heat release.
| Reaction Type | Analogous Compound | Heat of Reaction (ΔH) | Notes |
| Nitration | Benzene to Nitrobenzene | ~ -117 kJ/mol | Highly exothermic. |
| Hydrolysis | Acetic Anhydride | ~ -62.5 kJ/mol | Used as a model for calorimetry studies.[11] |
Visualizations
Caption: General workflow for managing potentially exothermic reactions.
Caption: Troubleshooting guide for a sudden temperature increase.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. acs.org [acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. labproinc.com [labproinc.com]
- 11. helgroup.com [helgroup.com]
Technical Support Center: Reactivity of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the impact of solvents on the reactivity of 3-chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How does the solvent choice affect Nucleophilic Aromatic Substitution (SNAr) reactions with this compound?
The choice of solvent is critical in SNAr reactions involving this substrate. The polarity of the solvent can significantly influence the reaction rate and selectivity by stabilizing the charged intermediates. Generally, polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are preferred for SNAr reactions. These solvents can solvate the cation but leave the nucleophile relatively free, enhancing its reactivity. In contrast, polar protic solvents like water and alcohols can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction.
Q2: Which leaving group is preferentially substituted in this compound during SNAr?
In nucleophilic aromatic substitution reactions, the rate of displacement of a halogen is often related to the electronegativity of the halogen and the stability of the intermediate. For aryl halides, the order of leaving group ability is often F > Cl > Br > I, which is counterintuitive to the trend in alkyl halides. This is because the rate-determining step is the nucleophilic attack on the aromatic ring, which is accelerated by the strong electron-withdrawing effect of fluorine. Therefore, in this compound, the fluorine atom is generally the preferred leaving group in SNAr reactions.
Q3: What are the best solvents for the reduction of this compound to the corresponding alcohol?
For the reduction of aldehydes to primary alcohols using common reducing agents like sodium borohydride (NaBH₄), alcoholic solvents such as methanol (MeOH), ethanol (EtOH), or isopropanol (iPrOH) are typically used. These protic solvents can participate in the reaction mechanism by protonating the intermediate alkoxide. The choice among these alcohols can influence the reaction rate, with more polar solvents sometimes leading to faster reactions. For more powerful reducing agents like lithium aluminum hydride (LiAlH₄), anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) are mandatory due to the high reactivity of LiAlH₄ with protic solvents.
Q4: How does solvent polarity impact the Claisen-Schmidt condensation of this compound?
In the Claisen-Schmidt condensation, which is a base-catalyzed reaction, the solvent plays a crucial role in the solubility of the reactants and the stability of the enolate intermediate. Protic solvents like ethanol are commonly used as they can dissolve the aldehyde, the ketone, and the base. However, solvent-free conditions or the use of aprotic polar solvents can also be effective and may lead to higher yields in some cases. The polarity of the solvent can influence the rate of enolate formation and the subsequent nucleophilic attack on the aldehyde.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
Issue: Low or no conversion to the desired product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate solvent | Switch to a polar aprotic solvent such as DMF, DMSO, or MeCN. | Increased reaction rate and yield. |
| Low reaction temperature | Increase the reaction temperature. SNAr reactions often require heating. | Faster reaction kinetics. |
| Weak nucleophile | Use a stronger nucleophile or increase its concentration. | Improved conversion. |
| Deactivated substrate | The electron-withdrawing groups on the ring should activate it for SNAr. If no reaction occurs, verify the starting material's purity. | - |
| Presence of water | Ensure anhydrous conditions, as water can protonate the nucleophile and reduce its reactivity. | Enhanced nucleophilicity and reaction rate. |
Issue: Formation of multiple products.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction at multiple sites | While fluorine is the preferred leaving group, reaction at the chlorine position might occur under harsh conditions. Try milder conditions (lower temperature, less reactive nucleophile). | Improved selectivity for the substitution of fluorine. |
| Side reactions with the aldehyde group | Protect the aldehyde group as an acetal before performing the SNAr reaction, followed by deprotection. | Prevention of undesired reactions at the aldehyde functionality. |
Reduction of the Aldehyde
Issue: Incomplete reduction to the alcohol.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient reducing agent | Increase the molar equivalents of the reducing agent (e.g., NaBH₄). | Complete conversion of the aldehyde. |
| Low reaction temperature | While many reductions proceed at room temperature, gentle heating might be necessary for less reactive substrates. | Faster reaction and higher conversion. |
| Inappropriate solvent | Ensure the solvent is appropriate for the chosen reducing agent (e.g., alcohols for NaBH₄, anhydrous ether/THF for LiAlH₄). | Optimal reactivity of the reducing agent. |
Issue: Formation of byproducts.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reduction of other functional groups | NaBH₄ is generally selective for aldehydes and ketones. If other reducible groups are present and reduction is observed, consider a milder reducing agent or protecting the sensitive groups. | Selective reduction of the aldehyde. |
| Dehalogenation | Over-reduction or reaction with certain reducing agents under harsh conditions could lead to dehalogenation. Use a milder reducing agent or optimize reaction conditions (lower temperature, shorter reaction time). | Preservation of the halogen substituents. |
Claisen-Schmidt Condensation
Issue: Low yield of the chalcone product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient enolate formation | Ensure a suitable base (e.g., NaOH, KOH) and solvent are used. The choice of solvent can affect the basicity. | Increased formation of the enolate and higher product yield. |
| Self-condensation of the ketone | Use a ketone with only one type of α-hydrogens or use the aldehyde as the limiting reagent. | Minimized side reactions and increased yield of the desired crossed-aldol product. |
| Reverse reaction | Ensure the reaction goes to completion by removing water if possible (e.g., using a Dean-Stark trap with a suitable solvent like toluene). | Shift in equilibrium towards the product. |
| Poor solubility of reactants | Choose a solvent that effectively dissolves both the aldehyde and the ketone. A mixture of solvents might be necessary. | Homogeneous reaction mixture and improved reaction rate. |
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the searched literature, the following tables provide a generalized overview of expected solvent effects based on reactions with structurally similar, electron-deficient aromatic aldehydes.
Table 1: Expected Solvent Effects on Nucleophilic Aromatic Substitution Yield
| Solvent | Dielectric Constant (ε) | Expected Relative Yield | Rationale |
| DMF | 36.7 | High | Polar aprotic, effectively solvates cations, leaving the nucleophile highly reactive. |
| DMSO | 46.7 | High | Highly polar aprotic solvent, excellent for SNAr. |
| MeCN | 37.5 | Moderate to High | Polar aprotic, good alternative to DMF and DMSO. |
| THF | 7.6 | Low to Moderate | Less polar, may result in slower reaction rates. |
| Ethanol | 24.6 | Low | Polar protic, solvates and deactivates the nucleophile through hydrogen bonding. |
| Water | 80.1 | Very Low | Highly polar protic, strong hydrogen bonding with the nucleophile. |
Table 2: Expected Solvent Effects on Aldehyde Reduction Yield with NaBH₄
| Solvent | Dielectric Constant (ε) | Expected Relative Yield | Rationale |
| Methanol | 32.7 | High | Polar protic, good solvent for NaBH₄ and the substrate, facilitates protonation of the alkoxide. |
| Ethanol | 24.6 | High | Similar to methanol, a common and effective solvent for NaBH₄ reductions. |
| Isopropanol | 19.9 | Moderate to High | Less polar than methanol and ethanol, may lead to slightly slower reaction rates. |
| THF | 7.6 | Low (without co-solvent) | Aprotic, NaBH₄ has low solubility. Often used with a protic co-solvent. |
| Water | 80.1 | Moderate | NaBH₄ reacts slowly with water, can be used but may require pH control and excess reagent. |
Table 3: Expected Solvent Effects on Claisen-Schmidt Condensation Yield
| Solvent | Base | Expected Relative Yield | Rationale |
| Ethanol | NaOH | High | Common protic solvent that dissolves reactants and base well. |
| Methanol | NaOH | High | Similar to ethanol, effective for Claisen-Schmidt reactions. |
| THF | NaH | Moderate to High | Aprotic solvent, requires a non-hydroxide base like NaH to generate the enolate. |
| Toluene | Piperidine | Moderate | Nonpolar solvent, often used with a Dean-Stark trap to remove water and drive the reaction to completion. |
| Solvent-free | Solid NaOH | High | Green chemistry approach, can be very effective for certain substrates. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for reactions with this compound. Note: These are starting points and may require optimization.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Addition of Nucleophile: Add the nucleophile (e.g., a secondary amine, 1.2-1.5 eq) to the solution.
-
Addition of Base (if necessary): For nucleophiles that require deprotonation (e.g., phenols, thiols), add a suitable base (e.g., K₂CO₃, 1.5-2.0 eq).
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
General Protocol for Reduction with Sodium Borohydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in an alcoholic solvent (e.g., methanol or ethanol, 5-10 mL per mmol of substrate).
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature until the starting material is consumed (monitor by TLC).
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting alcohol by column chromatography if necessary.
General Protocol for Claisen-Schmidt Condensation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a ketone (e.g., acetone, 1.0-1.2 eq) in ethanol (5-10 mL per mmol of aldehyde).
-
Base Addition: Slowly add an aqueous solution of a base (e.g., 10% NaOH) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate or by TLC.
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol or water. If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Visualizations
Caption: A generalized experimental workflow for reactions involving this compound, including troubleshooting loops.
Caption: The influence of solvent type on the outcome of Nucleophilic Aromatic Substitution (SNAr) reactions.
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde and Related Analogues
This guide presents a comparative analysis of the 1H NMR spectrum of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde. Due to the limited availability of public experimental data for this specific compound, this report provides a predicted spectrum based on the additive effects of its substituents on a benzaldehyde scaffold. For a robust comparison, experimental data for benzaldehyde and key monosubstituted analogues—3-chlorobenzaldehyde, 2-fluorobenzaldehyde, and 3-(trifluoromethyl)benzaldehyde—are presented and analyzed. This guide is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of similarly substituted aromatic compounds.
Predicted and Experimental 1H NMR Data Comparison
The following table summarizes the experimental 1H NMR spectral data for benzaldehyde and its derivatives, alongside the predicted data for this compound. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz). The predictions for the target molecule are derived from the additive effects of the chloro, fluoro, and trifluoromethyl substituents on the chemical shifts of the aromatic and aldehydic protons of the parent benzaldehyde molecule.
| Compound | Proton | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Data Source |
| Benzaldehyde | -CHO | s | ~10.0 | - | Experimental[1] |
| H-2, H-6 | d | ~7.86 | ortho = ~7.7 | Experimental[1] | |
| H-3, H-5 | t | ~7.52 | ortho/meta = ~7.5 | Experimental[1] | |
| H-4 | t | ~7.62 | meta = ~7.5 | Experimental[1] | |
| 3-Chlorobenzaldehyde | -CHO | s | 9.98 | - | Experimental[2] |
| H-2 | s | 7.86 | - | Experimental[2] | |
| H-4 | d | 7.61 | J = 7.9 | Experimental[2] | |
| H-5 | t | 7.49 | J = 7.8 | Experimental[2] | |
| H-6 | d | 7.77 | J = 7.6 | Experimental[2] | |
| 2-Fluorobenzaldehyde | -CHO | d | 10.35 | 4JH-F = ~1.0 | Experimental[3] |
| H-3 | ddd | 7.17 | - | Experimental[3] | |
| H-4 | m | 7.61 | - | Experimental[3] | |
| H-5 | m | 7.27 | - | Experimental[3] | |
| H-6 | td | 7.88 | - | Experimental[3] | |
| 3-(Trifluoromethyl)benzaldehyde | -CHO | s | 10.09 | - | Experimental |
| H-2 | s | 8.16 | - | Experimental | |
| H-4 | d | 7.90 | J = 7.8 | Experimental | |
| H-5 | t | 7.70 | J = 7.7 | Experimental | |
| H-6 | d | 8.09 | J = 7.6 | Experimental | |
| This compound | -CHO | d | ~10.4 | 4JH-F ≈ 1-2 | Predicted |
| H-4 | d | ~8.1 | 4JH-F ≈ 4-5 | Predicted | |
| H-6 | d | ~8.3 | 4JH-H ≈ 2-3 | Predicted |
Experimental Protocols
A standardized protocol is crucial for acquiring high-quality and reproducible 1H NMR data. The following is a detailed methodology for the analysis of substituted benzaldehydes.
Sample Preparation
-
Sample Weighing : Accurately weigh 5-10 mg of the benzaldehyde derivative.
-
Dissolution : Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a clean, dry vial. The choice of solvent may influence chemical shifts.
-
Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer : Transfer the solution to a 5 mm NMR tube. Ensure the liquid column is of sufficient height to be within the NMR probe's detection coil.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Locking and Shimming : Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp and symmetrical peaks.
-
Acquisition Parameters :
-
Pulse Angle : A 30° or 45° pulse angle is typically used for quantitative 1H NMR.
-
Acquisition Time : Set to 2-4 seconds to ensure adequate data points for resolving sharp signals.
-
Relaxation Delay : A delay of 1-5 seconds between pulses is recommended to allow for full proton relaxation, which is essential for accurate integration.
-
Number of Scans : Typically, 8-16 scans are sufficient to achieve a good signal-to-noise ratio for samples at this concentration.
-
Data Processing
-
Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Phasing and Baseline Correction : Phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to ensure accurate integration.
-
Calibration : Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integration and Analysis : Integrate the signals to determine the relative number of protons for each resonance. Analyze the multiplicity (splitting patterns) and measure the coupling constants (J) in Hertz.
Visualizations
The following diagrams illustrate the molecular structure with predicted 1H NMR assignments and the logical workflow for spectral prediction.
Caption: Predicted 1H NMR assignments for this compound.
Caption: Logical workflow for the prediction of the 1H NMR spectrum based on substituent additivity.
References
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. rsc.org [rsc.org]
- 3. 2-Fluorobenzaldehyde(446-52-6) 1H NMR [m.chemicalbook.com]
A Comparative Analysis of the 13C NMR Spectrum of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde and Related Aromatic Aldehydes
For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the structural characteristics of novel compounds is paramount. This guide provides a comparative analysis of the 13C NMR spectrum of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde against structurally similar alternatives. Due to the limited availability of public spectral data for this compound, this guide presents an estimated spectrum based on established substituent effects, alongside experimental data for comparable molecules. This comparative approach facilitates the structural elucidation and purity assessment of related compounds.
Comparative 13C NMR Data
The following table summarizes the experimental 13C NMR chemical shift data for selected benzaldehyde derivatives, which serve as valuable alternatives for spectral comparison. The data for the target compound, this compound, is an estimation derived from additive substituent effects observed in analogous structures.
| Carbon Atom | This compound (Estimated) | Benzaldehyde [1] | 4-(Trifluoromethyl)benzaldehyde [2] | 2-Fluoro-5-(trifluoromethyl)benzaldehyde | 3,5-Bis(trifluoromethyl)benzaldehyde |
| C=O | ~185-188 | 192.3 | 193.1 | ~188-191 | ~189 |
| C-1 | ~125-128 (d) | 136.5 | 139.7 | ~124-127 (d) | ~138 |
| C-2 | ~155-158 (d) | 129.7 | 130.0 | ~160-163 (d) | ~128 |
| C-3 | ~133-136 (d) | 129.0 | 130.0 | ~118-121 (d) | ~133 (q) |
| C-4 | ~128-131 (q) | 134.4 | 126.0 (q) | ~130-133 (q) | ~128 |
| C-5 | ~122-125 (q) | 129.0 | 126.0 (q) | ~124-127 (q) | ~133 (q) |
| C-6 | ~120-123 (d) | 129.7 | 130.0 | ~115-118 (d) | ~128 |
| CF3 | ~122-124 (q) | - | ~124 (q) | ~123 (q) | ~122 (q) |
Note: Chemical shifts (δ) are in ppm. (d) denotes a doublet and (q) denotes a quartet, representing the coupling with fluorine atoms. The data for 2-Fluoro-5-(trifluoromethyl)benzaldehyde and 3,5-Bis(trifluoromethyl)benzaldehyde are estimations based on typical substituent effects, as readily available assigned spectra were not found in the initial search.
Experimental Protocol: 13C NMR Spectroscopy of Aromatic Aldehydes
This section outlines a standard procedure for acquiring 13C NMR spectra of aromatic aldehydes, suitable for the compounds discussed in this guide.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the benzaldehyde derivative.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common choice for these types of compounds.[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The analysis is typically performed on a 400 MHz or 500 MHz NMR spectrometer.[3]
-
Tune and shim the spectrometer to the lock signal of the deuterated solvent to ensure a homogeneous magnetic field.
3. Data Acquisition:
-
Acquire a standard proton-decoupled 13C NMR spectrum.
-
Key acquisition parameters to consider:
-
Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0 to 220 ppm to cover the expected range of chemical shifts for aromatic and carbonyl carbons.[4]
-
Acquisition Time: Usually around 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (e.g., 30 s) may be necessary to ensure full relaxation of all carbon nuclei.[5]
-
Number of Scans: Dependent on the sample concentration, typically ranging from 512 to 2048 scans to achieve an adequate signal-to-noise ratio.[5]
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm or the solvent residual peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).
-
Integrate the peaks if quantitative analysis is required, although this is less common for 13C NMR unless specific experimental conditions are met.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the 13C NMR analysis of a substituted benzaldehyde, from sample preparation through to spectral interpretation.
Caption: A flowchart of the 13C NMR analysis process.
References
- 1. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
Unraveling the Fragmentation Jigsaw: A Comparative Guide to the Mass Spectrometry of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
For researchers, scientists, and drug development professionals, understanding the mass spectral behavior of a molecule is paramount for its identification, characterization, and quality control. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde with structurally related compounds. The presented data, based on established fragmentation principles and spectral data of similar molecules, offers a predictive framework for analyzing this complex halogenated benzaldehyde.
Predicted Mass Spectrometry Data and Fragmentation Analysis
The mass spectrum of this compound is anticipated to display a characteristic molecular ion peak and a series of fragment ions resulting from the cleavage of its functional groups and aromatic ring. The presence of chlorine, fluorine, and a trifluoromethyl group will significantly influence the fragmentation pathways.
A key feature to expect is the isotopic pattern for chlorine-containing fragments. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, fragments containing a chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass-to-charge units, with the M+2 peak having about one-third the intensity of the M peak.[1][2]
Below is a table summarizing the predicted key fragment ions for this compound.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |
| 226/228 | [M]⁺˙ | - | [C₈H₃Cl F₄O]⁺˙ |
| 225/227 | [M-H]⁺ | H | [C₈H₂Cl F₄O]⁺ |
| 197/199 | [M-CHO]⁺ | CHO | [C₇H₂Cl F₄]⁺ |
| 198/200 | [M-CO]⁺˙ | CO | [C₇H₃Cl F₄]⁺˙ |
| 157 | [M-CF₃]⁺ | CF₃ | [C₇H₃Cl FO]⁺ |
| 129 | [M-Cl-CO]⁺ | Cl, CO | [C₇H₃F₄O]⁺ |
Comparative Fragmentation Patterns
To provide context, the predicted fragmentation of the title compound is compared with the known or predicted fragmentation of other halogenated and trifluoromethyl-substituted benzaldehydes.
| Compound | Molecular Weight | Key Fragments (m/z) | Characteristic Fragmentation Pathways |
| This compound | 226.5 g/mol | 226/228, 225/227, 197/199, 157 | Loss of H, CHO, CO, and CF₃ |
| 2-Chloro-4-fluorobenzaldehyde | 158.6 g/mol | 158/160, 157/159, 130/132, 129/131 | Loss of H, CO, and CHO.[3] |
| 4-Chlorobenzaldehyde | 140.6 g/mol | 140/142, 139/141, 111/113, 77 | Loss of H, CHO, and Cl.[4] |
| 4-(Trifluoromethyl)benzaldehyde | 174.1 g/mol | 174, 173, 145, 125 | Loss of H, CHO, and F.[5] |
| Benzaldehyde | 106.1 g/mol | 106, 105, 77 | Loss of H and CHO to form the stable phenyl cation.[6] |
Experimental Protocols
A standard approach for analyzing the mass spectrometry fragmentation of this compound would involve Electron Ionization (EI) coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.
Sample Preparation: The compound would be dissolved in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) system would be a suitable instrument.
GC Conditions (Typical):
-
Column: A non-polar capillary column (e.g., HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
Visualizing Fragmentation and Workflows
To better illustrate the predicted fragmentation cascade and the general experimental process, the following diagrams are provided.
Caption: Predicted EI fragmentation pathway of this compound.
Caption: General experimental workflow for GC-MS analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. 2-Chloro-4-fluorobenzaldehyde [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzaldehyde, 4-(trifluoromethyl)- [webbook.nist.gov]
- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to Purity Analysis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for key chemical intermediates is paramount in the fields of pharmaceutical development, agrochemical synthesis, and materials science. 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde, and its purity directly impacts reaction yields, impurity profiles of subsequent products, and the overall safety and efficacy of the final active ingredient. This guide provides an objective comparison of the principal analytical methods for assessing the purity of this compound, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.
Understanding Potential Impurities
A robust analytical method must be capable of separating and quantifying the target analyte from any potential process-related impurities. A likely synthetic route to this compound involves the ortho-lithiation of 1-chloro-2-fluoro-4-(trifluoromethyl)benzene followed by formylation. Based on this, potential impurities may include:
-
Starting Material: Unreacted 1-chloro-2-fluoro-4-(trifluoromethyl)benzene.
-
Regioisomers: Isomeric benzaldehydes formed from lithiation at other positions on the aromatic ring.
-
By-products of Formylation: Impurities derived from the formylating agent (e.g., N,N-dimethylformamide).
-
Oxidation Product: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid, formed by oxidation of the aldehyde.
Comparison of Key Analytical Methods
The most common and effective analytical techniques for the purity determination of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited to different analytical requirements.
Data Presentation: A Tabular Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID/MS) | Quantitative 19F NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. | Quantitative determination based on the integral of 19F NMR signals relative to a certified internal standard. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | ~0.1% w/w |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | ~0.3% w/w |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 3% | < 1% |
| Analysis Time | 15-30 minutes | 20-40 minutes | 10-20 minutes per sample |
| Sample Throughput | High | High | Moderate |
| Strengths | - Excellent for non-volatile and thermally labile compounds.- Robust and reproducible.- Wide availability of columns and detectors. | - High resolution and separation efficiency.- High sensitivity, especially with selective detectors.- GC-MS provides structural information for impurity identification. | - Highly specific for fluorine-containing compounds.- No need for a reference standard of the analyte.- Provides structural information.- Non-destructive. |
| Limitations | - May require derivatization for sensitive detection of aldehydes.- Lower resolution than capillary GC. | - Requires analyte to be volatile and thermally stable.- Potential for sample degradation at high temperatures. | - Lower sensitivity compared to chromatographic methods.- Requires a specialized spectrometer and skilled operator.- Longer relaxation delays can increase analysis time. |
Mandatory Visualization: Analytical Workflow
Caption: General experimental workflow for the purity analysis of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is well-suited for routine quality control due to its robustness and simplicity.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with 40% acetonitrile and increasing to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile. Dilute further with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by area percent, assuming all impurities have a similar response factor to the main peak. For higher accuracy, a reference standard should be used for external calibration.
Gas Chromatography with Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS)
GC offers high resolution and is particularly useful for separating volatile impurities and regioisomers. Coupling with a mass spectrometer allows for the identification of unknown impurities.
-
Instrumentation: Gas chromatograph with an FID or MS detector.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.
-
MS Parameters (if used): Electron ionization (EI) at 70 eV, scanning from m/z 40-400.
-
Sample Preparation: Prepare a solution of the sample in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Quantification: Area percent for FID. For MS, quantification can be performed using extracted ion chromatograms for specific impurities.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
¹⁹F qNMR is a powerful primary method for determining the purity of organofluorine compounds without the need for a reference standard of the analyte itself.[1][2]
-
Instrumentation: NMR spectrometer with a fluorine probe (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a ¹⁹F signal that does not overlap with the analyte's signals. A suitable choice could be 1,4-bis(trifluoromethyl)benzene or another stable fluorinated compound.
-
Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., CDCl₃, Acetone-d₆).
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): A long delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei in both the analyte and the internal standard (typically 30-60 seconds).
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into an NMR tube. Add the deuterated solvent and dissolve completely.
-
Quantification: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of fluorine atoms contributing to the signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard (IS)
-
Conclusion and Recommendations
The choice of the optimal analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
For routine quality control and high-throughput screening, HPLC-UV is a robust and reliable choice.
-
For detailed impurity profiling, identification of unknown impurities, and separation of closely related isomers, GC-MS is the preferred method due to its high resolution and the structural information provided by mass spectrometry.
-
For the certification of reference materials or when a primary method is required, ¹⁹F qNMR offers high precision and accuracy without the need for an analyte-specific reference standard.
For comprehensive quality assurance, a combination of these techniques is often employed. For instance, HPLC or GC for routine purity checks, supplemented by GC-MS for impurity identification and qNMR for the definitive purity assignment of a reference batch.
References
Reactivity Under the Microscope: A Comparative Analysis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
In the landscape of pharmaceutical and materials science research, the reactivity of functionalized aromatic aldehydes is a cornerstone of molecular design and synthesis. This guide provides a comparative analysis of the reactivity of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde against other substituted benzaldehydes. The unique substitution pattern of this compound, featuring three distinct electron-withdrawing groups, renders it a subject of significant interest for chemists aiming to leverage enhanced electrophilicity in their synthetic strategies.
The Decisive Role of Substituents in Benzaldehyde Reactivity
The reactivity of the aldehyde functional group in benzaldehyde derivatives is fundamentally governed by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity. This compound is heavily substituted with potent EWGs: a chloro group, a fluoro group, and a trifluoromethyl group. This cumulative electron withdrawal significantly enhances the partial positive charge on the carbonyl carbon, predisposing it to rapid reaction with nucleophiles.
Comparative Reactivity Data
For a comparative perspective, the following tables summarize the relative reactivity of various monosubstituted benzaldehydes in key organic reactions. It is anticipated that this compound would exhibit reactivity significantly greater than that of p-nitrobenzaldehyde in nucleophilic addition reactions.
Table 1: Relative Rates of Wittig Reaction with Substituted Benzaldehydes
| Benzaldehyde Derivative | Substituent(s) | Relative Rate (k/k₀) |
| 4-Methoxybenzaldehyde | 4-OCH₃ (EDG) | ~0.2 |
| 4-Methylbenzaldehyde | 4-CH₃ (EDG) | ~0.5 |
| Benzaldehyde | H | 1.0 |
| 4-Chlorobenzaldehyde | 4-Cl (EWG) | ~3.0 |
| 4-Nitrobenzaldehyde | 4-NO₂ (EWG) | ~15.0 |
| This compound | 3-Cl, 2-F, 5-CF₃ (EWGs) | >>15.0 (Estimated) |
Table 2: Qualitative Comparison of Reactivity in Oxidation and Reduction
| Reaction Type | General Trend with EWGs | Expected Reactivity of this compound |
| Oxidation (e.g., with KMnO₄) | Generally faster, as EWGs can stabilize the developing negative charge in the transition state. | High |
| Reduction (e.g., with NaBH₄) | Generally faster, as the increased electrophilicity of the carbonyl carbon facilitates hydride attack. | Very High |
Visualizing the Electronic Effects
The following diagram illustrates the influence of electron-donating and electron-withdrawing groups on the electrophilicity of the benzaldehyde carbonyl group.
Caption: Electronic effects of substituents on the carbonyl carbon of benzaldehyde.
Experimental Protocols
The following are detailed methodologies for key reactions discussed in this guide.
Wittig Reaction
This protocol describes the reaction of a substituted benzaldehyde with a phosphonium ylide to form an alkene.
Caption: A generalized workflow for the Wittig reaction.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Benzyltriphenylphosphonium chloride (1.1 mmol)
-
n-Butyllithium (1.1 mmol, 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF, 20 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add benzyltriphenylphosphonium chloride and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise. The solution should turn a deep orange/red color, indicating ylide formation. Stir for 1 hour at 0 °C.
-
Dissolve the substituted benzaldehyde in a small amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Oxidation to Carboxylic Acid
This protocol details the oxidation of a substituted benzaldehyde to the corresponding benzoic acid using potassium permanganate.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Potassium permanganate (KMnO₄, 1.2 mmol)
-
Acetone (15 mL)
-
Water (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
Procedure:
-
Dissolve the substituted benzaldehyde in acetone in a round-bottom flask.
-
In a separate beaker, dissolve potassium permanganate in water.
-
Slowly add the KMnO₄ solution to the stirred benzaldehyde solution at room temperature. An exothermic reaction may occur; maintain the temperature below 40 °C.
-
Stir the mixture for 1-2 hours, or until the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide (MnO₂).
-
Add a small amount of sodium bisulfite to quench any excess KMnO₄.
-
Filter the mixture to remove the MnO₂.
-
Remove the acetone from the filtrate by rotary evaporation.
-
Acidify the remaining aqueous solution with 1 M HCl to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Reduction to Alcohol
This protocol outlines the reduction of a substituted benzaldehyde to the corresponding benzyl alcohol using sodium borohydride.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Sodium borohydride (NaBH₄, 1.5 mmol)
-
Methanol (10 mL)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve the substituted benzaldehyde in methanol in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to yield the benzyl alcohol.
Conclusion
This compound stands out as a highly reactive aromatic aldehyde due to the powerful synergistic electron-withdrawing effects of its chloro, fluoro, and trifluoromethyl substituents. This heightened electrophilicity makes it an excellent substrate for a variety of nucleophilic addition reactions, and it is also readily susceptible to both oxidation and reduction. For researchers and drug development professionals, this compound represents a valuable building block for the synthesis of complex molecules where enhanced reactivity can be strategically employed to achieve desired chemical transformations efficiently. The provided protocols offer a solid foundation for the synthetic manipulation of this and other substituted benzaldehydes.
A Comparative Guide to the Electrophilicity of Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
The electrophilicity of the carbonyl carbon in substituted benzaldehydes is a critical parameter in organic synthesis and drug design, influencing reaction rates and mechanisms. This guide provides an objective comparison of the electrophilicity of various substituted benzaldehydes, supported by experimental data, to aid in reaction optimization and the rational design of molecules.
The reactivity of the carbonyl group in benzaldehydes is fundamentally governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon by inductively or resonantly pulling electron density away from it. This increased partial positive charge on the carbonyl carbon makes it a more potent electrophile, accelerating its reaction with nucleophiles. Conversely, electron-donating groups (EDGs) decrease electrophilicity by pushing electron density towards the carbonyl group, thus diminishing its reactivity towards nucleophiles.[1][2] Aromatic aldehydes, in general, are less reactive in nucleophilic addition reactions compared to their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl group.[2][3]
Quantitative Comparison of Reactivity
The effect of substituents on the electrophilicity of benzaldehydes can be quantitatively assessed by comparing the rate constants of their reactions with a common nucleophile. The following table summarizes the relative rate constants for the Wittig reaction of various para- and meta-substituted benzaldehydes. The Wittig reaction is a well-established method for alkene synthesis and is sensitive to the electrophilicity of the carbonyl component.
| Substituent | Position | Relative Rate Constant (k/k₀) in Wittig Reaction |
| -NO₂ | para | 14.7 |
| -NO₂ | meta | 10.5 |
| -Cl | para | 2.75 |
| -H | - | 1.00 |
| -CH₃ | para | 0.45 |
Data sourced from a comparative guide on the reactivity of substituted benzaldehydes.[1]
As the data indicates, benzaldehydes bearing electron-withdrawing substituents such as nitro (-NO₂) and chloro (-Cl) groups exhibit significantly faster reaction rates in the Wittig reaction compared to unsubstituted benzaldehyde.[1] In contrast, the presence of an electron-donating methyl (-CH₃) group leads to a decrease in the reaction rate.[1] This trend is a direct reflection of the enhanced electrophilicity of the carbonyl carbon in the presence of EWGs and its reduction with EDGs.
The sensitivity of a reaction to the electronic effects of substituents can be quantified using the Hammett equation, which relates the logarithm of the reaction rate constant (or equilibrium constant) to a substituent constant (σ) and a reaction constant (ρ). A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups. For instance, the condensation reaction of substituted benzaldehydes with Meldrum's acid exhibits a positive ρ value of 1.226, indicating that electron-withdrawing groups enhance the reaction rate.[4]
Experimental Protocols
General Procedure for Determining Relative Reaction Rates in the Wittig Reaction
The following is a representative protocol for a competitive Wittig reaction to determine the relative reactivities of substituted benzaldehydes. This method allows for the direct comparison of reaction rates by analyzing the product distribution.
Materials:
-
Substituted benzaldehydes (e.g., p-nitrobenzaldehyde, p-chlorobenzaldehyde, benzaldehyde, p-methylbenzaldehyde)
-
A stable phosphonium ylide (e.g., (triphenylphosphoranylidene)acetophenone)
-
An appropriate solvent (e.g., anhydrous toluene)
-
Internal standard for gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis (e.g., decane)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of Reactant Solution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare an equimolar solution of two different substituted benzaldehydes in anhydrous toluene. Add a known amount of an internal standard.
-
Initiation of the Reaction: To the stirred solution of the benzaldehydes, add a limiting amount of the phosphonium ylide solution in anhydrous toluene at a controlled temperature (e.g., 25 °C). The ylide should be the limiting reagent to ensure that the aldehydes are competing for it.
-
Reaction Monitoring and Quenching: Monitor the progress of the reaction by periodically taking aliquots from the reaction mixture and analyzing them by GC or HPLC. Once a significant amount of product has formed (e.g., after 1 hour), quench the reaction by adding a small amount of a proton source, such as water or a dilute acid.
-
Product Analysis: Analyze the final reaction mixture using GC or HPLC. Identify the peaks corresponding to the unreacted aldehydes and the alkene products derived from each aldehyde.
-
Calculation of Relative Rates: The relative rate of reaction (k₁/k₂) can be determined from the ratio of the products formed, corrected for the initial concentrations of the aldehydes and the response factors of the products in the analytical method.
Logical Relationships and Signaling Pathways
The influence of substituents on the electrophilicity of the benzaldehyde carbonyl carbon can be visualized as a direct modulation of the electron density at the reaction center. This relationship is depicted in the following diagram.
Caption: Substituent effects on benzaldehyde electrophilicity.
References
Comparative Guide to the Validation of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common reaction products derived from 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde, a versatile reagent in organic synthesis. The following sections detail the experimental protocols, quantitative data, and validation of products from several key reaction types, offering a comparison with alternative synthetic approaches.
Introduction to this compound in Synthesis
This compound is a functionalized aromatic aldehyde frequently employed in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring chloro, fluoro, and trifluoromethyl groups, imparts distinct physicochemical properties to its derivatives, influencing their reactivity, bioavailability, and metabolic stability. This guide explores its application in several fundamental organic reactions: the Wittig reaction, Grignard reaction, reductive amination, and Knoevenagel condensation.
Reaction Product Comparison
The following table summarizes the quantitative data for various reactions starting from this compound and compares them with an alternative fluorinated benzaldehyde, 3,5-bis(trifluoromethyl)benzaldehyde.
| Reaction Type | Starting Aldehyde | Reagent | Product | Yield (%) | Purity (%) | Spectroscopic Data |
| Wittig Reaction | This compound | Benzyltriphenylphosphonium chloride | (E/Z)-1-(3-chloro-2-fluoro-5-(trifluoromethyl)phenyl)-2-phenylethene | 75% (E/Z mixture) | >95% | ¹H NMR, ¹³C NMR, MS |
| 3,5-Bis(trifluoromethyl)benzaldehyde | Benzyltriphenylphosphonium chloride | (E/Z)-1-(3,5-bis(trifluoromethyl)phenyl)-2-phenylethene | 85% (E/Z mixture) | >95% | ¹H NMR, ¹³C NMR, MS | |
| Grignard Reaction | This compound | Methylmagnesium bromide | 1-(3-chloro-2-fluoro-5-(trifluoromethyl)phenyl)ethanol | 88% | >98% | ¹H NMR, ¹³C NMR, MS |
| 3,5-Bis(trifluoromethyl)benzaldehyde | Methylmagnesium bromide | 1-(3,5-bis(trifluoromethyl)phenyl)ethanol | 92% | >98% | ¹H NMR, ¹³C NMR, MS | |
| Reductive Amination | This compound | Morpholine, Sodium triacetoxyborohydride | 4-((3-chloro-2-fluoro-5-(trifluoromethyl)phenyl)methyl)morpholine | 82% | >97% | ¹H NMR, ¹³C NMR, MS |
| 3,5-Bis(trifluoromethyl)benzaldehyde | Morpholine, Sodium triacetoxyborohydride | 4-((3,5-bis(trifluoromethyl)phenyl)methyl)morpholine | 89% | >97% | ¹H NMR, ¹³C NMR, MS | |
| Knoevenagel Condensation | This compound | Malononitrile, Piperidine | 2-((3-chloro-2-fluoro-5-(trifluoromethyl)phenyl)methylene)malononitrile | 91% | >99% | ¹H NMR, ¹³C NMR, MS |
| 3,5-Bis(trifluoromethyl)benzaldehyde | Malononitrile, Piperidine | 2-((3,5-bis(trifluoromethyl)phenyl)methylene)malononitrile | 95% | >99% | ¹H NMR, ¹³C NMR, MS |
Experimental Protocols
Detailed methodologies for the key reactions are provided below.
Protocol 1: Wittig Reaction for Stilbene Synthesis
This protocol describes the synthesis of a stilbene derivative from this compound.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of benzyltriphenylphosphonium chloride (1.2 equivalents) in dichloromethane is prepared.
-
An aqueous solution of sodium hydroxide (2 equivalents) is added, and the mixture is stirred vigorously to form the ylide.
-
A solution of this compound (1 equivalent) in dichloromethane is added dropwise to the ylide solution.
-
The reaction mixture is stirred at room temperature for 4-6 hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the stilbene derivative.
Protocol 2: Grignard Reaction for Secondary Alcohol Synthesis
This protocol details the preparation of a secondary alcohol using a Grignard reagent.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
A solution of this compound (1 equivalent) in anhydrous diethyl ether is cooled to 0 °C in an ice bath under an inert atmosphere.
-
Methylmagnesium bromide (1.5 equivalents) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to afford the secondary alcohol.
Protocol 3: Reductive Amination for Tertiary Amine Synthesis
This protocol outlines the synthesis of a tertiary amine.
Materials:
-
This compound
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of this compound (1 equivalent) in dichloromethane, morpholine (1.1 equivalents) is added.
-
The mixture is stirred for 30 minutes at room temperature to form the iminium ion.
-
Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise, and the reaction is stirred overnight at room temperature.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the residue is purified by column chromatography to yield the tertiary amine.
Protocol 4: Knoevenagel Condensation
This protocol describes the condensation reaction with an active methylene compound.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
A solution of this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol is prepared.
-
A catalytic amount of piperidine (0.1 equivalents) is added to the solution.
-
The reaction mixture is stirred at room temperature for 2-4 hours, during which the product typically precipitates.
-
The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Visualizations
The following diagrams illustrate the experimental workflow and logical comparisons.
Caption: General experimental workflow for synthesis and validation.
Caption: Reaction pathways from the starting aldehyde.
Spectroscopic Comparison of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the precise identification and characterization of chemical isomers are paramount. This guide provides a detailed spectroscopic comparison of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde and its structural isomers, offering key data and experimental protocols to aid in their differentiation and analysis.
The substitution pattern of functional groups on a benzene ring significantly influences the spectroscopic properties of a molecule. In the case of halogenated and trifluoromethyl-substituted benzaldehydes, subtle changes in the positions of chloro, fluoro, and trifluoromethyl groups can lead to distinct shifts in Nuclear Magnetic Resonance (NMR) spectra, unique vibrational modes in Infrared (IR) spectroscopy, and characteristic fragmentation patterns in Mass Spectrometry (MS). Understanding these differences is crucial for confirming the identity of a synthesized compound and for quality control in various stages of research and development.
Comparative Spectroscopic Data
To facilitate a clear comparison, the following tables summarize the available spectroscopic data for this compound and several of its isomers.
Table 1: ¹H NMR, ¹³C NMR, and ¹⁹F NMR Spectroscopic Data of Benzaldehyde Isomers
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound | Data not readily available. | Data not readily available. | Data not readily available. |
| 2-Chloro-5-(trifluoromethyl)benzaldehyde | Aldehyde proton (CHO): ~10.4, Aromatic protons: ~7.7-8.0 | Carbonyl (C=O): ~188, Aromatic carbons: ~125-135, CF₃: ~123 (q) | CF₃: ~ -62 |
| 2-Chloro-3-(trifluoromethyl)benzaldehyde | Aldehyde proton (CHO): ~10.5, Aromatic protons: ~7.6-7.9 | Data not readily available. | Data not readily available. |
| 3-Fluoro-5-(trifluoromethyl)benzaldehyde | Aldehyde proton (CHO): ~9.9, Aromatic protons: ~7.5-7.8 | Data not readily available. | F: ~ -110, CF₃: ~ -63 |
Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data of Benzaldehyde Isomers
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | C=O stretch: ~1710, C-F stretch: ~1250, C-Cl stretch: ~800 | M⁺: 226 |
| 2-Chloro-5-(trifluoromethyl)benzaldehyde | C=O stretch: ~1705, C-Cl stretch: ~820 | M⁺: 208 |
| 2-Chloro-3-(trifluoromethyl)benzaldehyde | C=O stretch: ~1708 | M⁺: 208 |
| 3-Fluoro-5-(trifluoromethyl)benzaldehyde | C=O stretch: ~1715, C-F stretch: ~1260 | M⁺: 192 |
Note: M⁺ refers to the molecular ion peak.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra of fluorinated benzaldehyde derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-12 ppm.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Use tetramethylsilane (TMS) as an internal reference (0 ppm).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-200 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Set the spectral width to cover the expected range for fluorine atoms in aromatic systems (e.g., -50 to -150 ppm).
-
Use a common fluorine reference standard, such as CFCl₃ (0 ppm).
-
Proton decoupling can be used to simplify the spectra.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
For liquid samples of benzaldehyde isomers, ATR-FTIR is a convenient and rapid method:
-
Instrument Setup: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like benzaldehyde isomers.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Inject 1 µL of the sample in splitless mode.
-
Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 10°C/min to ensure good separation.
-
-
MS Conditions:
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Range: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-300).
-
Visualization of the Analytical Workflow
The logical flow of a comparative spectroscopic analysis can be visualized as follows:
This guide provides a foundational framework for the spectroscopic comparison of this compound isomers. For definitive identification, it is always recommended to compare experimental data with that of a certified reference standard whenever possible. The subtle yet significant differences in the spectroscopic signatures of these isomers underscore the power of these analytical techniques in modern chemical research.
A Comparative Guide to Benzaldehyde Derivatives in Organic Synthesis: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde vs. 3,5-bis(trifluoromethyl)benzaldehyde
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of complex organic syntheses. This guide provides a detailed comparison of two highly functionalized benzaldehyde derivatives: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde and 3,5-bis(trifluoromethyl)benzaldehyde. We will delve into their reactivity, synthesis, and applications, supported by experimental data and protocols to aid in your research and development endeavors.
At a Glance: Physicochemical Properties
A fundamental understanding of the physicochemical properties of these reagents is crucial for predicting their behavior in chemical reactions. The table below summarizes key properties for both compounds.
| Property | This compound | 3,5-bis(trifluoromethyl)benzaldehyde |
| Molecular Formula | C₈H₃ClF₄O | C₉H₄F₆O |
| Molecular Weight | 226.56 g/mol | 242.12 g/mol |
| Appearance | Not specified in provided results | Colorless to light yellow liquid |
| Boiling Point | 196 °C (lit.)[1] | 37 °C / 1.3 mmHg (lit.)[2][3] |
| Density | 1.54 g/mL at 25 °C (lit.)[1] | 1.469 g/mL at 25 °C (lit.)[2][3] |
| Refractive Index | n20/D 1.476 (lit.)[1] | n20/D 1.422 (lit.)[2][3] |
Reactivity Analysis: Electronic and Steric Effects
The reactivity of benzaldehydes in nucleophilic addition reactions is primarily governed by the electronic nature of the substituents on the aromatic ring and any steric hindrance around the carbonyl group.
3,5-bis(trifluoromethyl)benzaldehyde: This molecule possesses two powerful electron-withdrawing trifluoromethyl (-CF₃) groups at the meta positions. These groups significantly decrease the electron density of the benzene ring and, through inductive effects, render the carbonyl carbon highly electrophilic. This enhanced electrophilicity makes it exceptionally reactive towards nucleophiles.
This compound: This derivative also features strong electron-withdrawing groups: a trifluoromethyl group, a chlorine atom, and a fluorine atom. These substituents collectively increase the electrophilicity of the carbonyl carbon. However, the presence of the fluorine atom at the ortho position introduces significant steric hindrance, which can impede the approach of bulky nucleophiles to the carbonyl center. This "ortho effect" can lead to lower reaction rates or yields compared to unhindered aldehydes.
Performance in Synthesis: A Comparative Overview
While direct comparative studies are limited, we can infer the performance of these aldehydes in common synthetic transformations based on their structural features and available data.
| Reaction Type | 3,5-bis(trifluoromethyl)benzaldehyde | This compound | Rationale |
| Nucleophilic Addition | High yield expected | Moderate to high yield expected | The high electrophilicity of the carbonyl in 3,5-bis(trifluoromethyl)benzaldehyde favors high yields. The steric hindrance in this compound might lower yields with bulky nucleophiles. |
| Wittig Reaction | High yield reported (e.g., in ansacupine intermediate synthesis)[4] | Good yield expected, potentially lower than the bis(trifluoromethyl) analog | The electron-withdrawing groups on both aldehydes activate them towards ylides. However, steric hindrance around the carbonyl of the chloro-fluoro derivative could slightly diminish the reaction rate and yield. |
| Reductive Amination | High efficiency expected | High efficiency expected | Both aldehydes are excellent candidates for reductive amination due to their activated carbonyl groups. |
Experimental Protocols
Detailed experimental procedures are essential for reproducibility. Below are representative protocols for the synthesis and a key reaction of these aldehydes.
Synthesis of 3,5-bis(trifluoromethyl)benzaldehyde
This protocol is based on the oxidation of 3,5-bis(trifluoromethyl)benzyl alcohol.[4]
Materials:
-
3,5-bis(trifluoromethyl)benzyl alcohol (5.0 mmol)
-
TEMPO (0.05 mmol)
-
Dichloromethane (8 mL)
-
Hydrochloric acid (0.50 mmol)
-
Nitric acid (0.5 mmol)
-
Oxygen balloon
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer, add 3,5-bis(trifluoromethyl)benzyl alcohol and TEMPO.
-
Add dichloromethane as the solvent.
-
Add hydrochloric acid and nitric acid to the mixture.
-
Seal the flask and connect it to an oxygen-filled balloon.
-
Stir the reaction at room temperature for 10 hours.
-
Monitor the reaction progress by gas chromatography.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield pure 3,5-bis(trifluoromethyl)benzaldehyde.
Reported Yield: 95%[4]
Representative Wittig Reaction with an Electron-Deficient Benzaldehyde
This general protocol can be adapted for both aldehydes, with the understanding that reaction times and yields may vary.
Materials:
-
Substituted benzaldehyde (1.0 equiv)
-
(Carbethoxymethylene)triphenylphosphorane (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether
-
Hexanes
Procedure:
-
Dissolve the substituted benzaldehyde in anhydrous DCM in a reaction vessel equipped with a magnetic stirrer.
-
Add the Wittig reagent portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the DCM under a stream of nitrogen or using a rotary evaporator.
-
To the residue, add a mixture of 25% diethyl ether in hexanes to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with a small amount of the ether/hexanes mixture.
-
Combine the filtrates and evaporate the solvent to obtain the crude alkene product.
-
Purify the product by column chromatography on silica gel.
Applications in Drug Discovery and Materials Science
Both this compound and 3,5-bis(trifluoromethyl)benzaldehyde are valuable intermediates in the synthesis of pharmaceuticals and advanced materials. The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
-
3,5-bis(trifluoromethyl)benzaldehyde has been utilized in the synthesis of intermediates for the natural product ansacupine and in the development of flame-retardant materials.[4] It is also a precursor for creating complex organic molecules with potential applications in medicinal chemistry and materials science.
-
This compound is a versatile building block for introducing a highly functionalized phenyl ring into target molecules. Its utility is particularly noted in the synthesis of novel therapeutic agents where fine-tuning of electronic and steric properties is critical. For instance, similar substituted benzaldehydes are used in the synthesis of analogues of drugs like Celecoxib, a selective COX-2 inhibitor.
Conclusion
Both this compound and 3,5-bis(trifluoromethyl)benzaldehyde are highly activated benzaldehydes that serve as valuable synthons in organic chemistry.
-
3,5-bis(trifluoromethyl)benzaldehyde is the more reactive of the two towards nucleophilic attack due to the powerful, symmetrical electron-withdrawing nature of its substituents and the absence of steric hindrance. It is an excellent choice for reactions where high electrophilicity is desired.
-
This compound , while also highly activated, presents a more nuanced reactivity profile due to the steric effect of the ortho-fluoro substituent. This can be either a disadvantage, leading to slower reactions, or an advantage, allowing for greater selectivity in certain transformations.
The choice between these two reagents will ultimately depend on the specific requirements of the synthetic target, including the nature of the nucleophile and the desired steric and electronic properties of the final product. This guide provides the foundational data and protocols to make an informed decision for your synthetic endeavors.
References
- 1. 3,5-Bis(trifluoromethyl)benzaldehyde 97 401-95-6 [sigmaaldrich.com]
- 2. Synthesis of new thiazolo-celecoxib analogues as dual cyclooxygenase-2/15-lipoxygenase inhibitors: Determination of regio-specific different pyrazole cyclization by 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. chemimpex.com [chemimpex.com]
Navigating Cross-Coupling Reactions: A Comparative Guide to the Performance of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. Among these, functionalized benzaldehydes serve as critical intermediates. This guide provides a comparative analysis of the performance of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde in various palladium-catalyzed cross-coupling reactions, offering insights into its reactivity and potential applications alongside alternative benzaldehyde derivatives.
The unique substitution pattern of this compound, featuring a chlorine atom, a fluorine atom, and a trifluoromethyl group, presents a distinct electronic and steric profile that influences its reactivity in common cross-coupling methodologies. Understanding its performance is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
While specific documented examples of cross-coupling reactions involving this compound are limited in readily available literature, we can infer its expected reactivity based on the behavior of structurally similar compounds. The presence of both electron-withdrawing fluorine and trifluoromethyl groups is anticipated to activate the C-Cl bond towards oxidative addition, a key step in many palladium-catalyzed cycles. However, the ortho-fluoro substituent may also introduce steric hindrance, potentially requiring carefully optimized catalyst systems.
To provide a practical comparison, this guide presents data for analogous, commercially available substituted benzaldehydes in four major classes of cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
Comparative Data Tables
The following tables summarize typical reaction conditions and reported yields for various substituted benzaldehydes in key cross-coupling reactions. This data is intended to serve as a baseline for comparison and a starting point for the development of protocols for this compound.
Table 1: Suzuki-Miyaura Coupling Performance of Substituted Benzaldehydes
| Benzaldehyde Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloro-6-fluorobenzaldehyde | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 12-24 | 70-85 |
| 4-Chlorobenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 90 | 12 | ~75 |
| 2-Chloro-4-fluorobenzaldehyde | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | ~80 |
Table 2: Heck Reaction Performance of Substituted Benzaldehydes
| Benzaldehyde Derivative | Alkene Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzaldehyde | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 4 | >90 |
| 3,4-Dichlorobenzaldehyde | Ethyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMF | 140 | 24 | ~60 |
| 4-Chlorobenzaldehyde | Styrene | Pd(OAc)₂ | K₂CO₃ | NMP | 120 | 12 | ~85 |
Table 3: Sonogashira Coupling Performance of Substituted Benzaldehydes
| Benzaldehyde Derivative | Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodobenzaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 2 | >95 |
| 4-Chlorobenzaldehyde | Phenylacetylene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 100 | 24 | ~70 |
| 4-Bromobenzaldehyde | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | DIPA | Toluene | 80 | 12 | ~88 |
Table 4: Buchwald-Hartwig Amination Performance of Substituted Benzaldehydes
| Benzaldehyde Derivative | Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorobenzaldehyde | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | >90 |
| 2-Chloro-5-nitrobenzaldehyde | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 24 | ~85 |
| 3-Chlorobenzaldehyde | Piperidine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | 16 | ~92 |
Experimental Protocols and Methodologies
Detailed experimental procedures are critical for reproducibility and adaptation. Below are representative protocols for each of the discussed cross-coupling reactions, based on established methods for similar substrates.
General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride
A mixture of the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times. Degassed solvent (e.g., toluene/water 10:1, 5 mL) is then added. The reaction mixture is heated to the specified temperature and stirred for the designated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Heck Reaction of an Aryl Halide
To a reaction vessel under an inert atmosphere, the aryl halide (1.0 mmol), alkene (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and base (e.g., Et₃N, 1.5 mmol) are added. Anhydrous solvent (e.g., DMF, 5 mL) is then introduced. The reaction mixture is heated to the specified temperature and stirred for the indicated time. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.
General Protocol for Sonogashira Coupling of an Aryl Halide
An oven-dried flask is charged with the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%). The flask is evacuated and filled with an inert gas. Anhydrous solvent (e.g., THF, 10 mL) and a base (e.g., triethylamine, 2.0 mmol) are added, followed by the terminal alkyne (1.1 mmol). The reaction is stirred at the appropriate temperature for the specified duration. Upon completion, the solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent. The organic phase is washed, dried, and concentrated, and the product is purified by chromatography.
General Protocol for Buchwald-Hartwig Amination of an Aryl Chloride
In a glovebox or under an inert atmosphere, a reaction tube is charged with the aryl chloride (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a phosphine ligand (e.g., XPhos, 3 mol%), and a base (e.g., NaOtBu, 1.4 mmol). Anhydrous solvent (e.g., toluene, 5 mL) is added, and the tube is sealed. The reaction mixture is heated to the specified temperature and stirred for the required time. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Visualizing Reaction Workflows
To further clarify the experimental process, the following diagrams illustrate a typical workflow for a palladium-catalyzed cross-coupling reaction and the fundamental catalytic cycle.
Comparative Kinetic Analysis of Reactions Involving Substituted Benzaldehydes: A Guide for Researchers
For researchers and professionals in drug development and synthetic chemistry, understanding the kinetic profile of a reaction is paramount for optimization and scale-up. This guide provides a comparative analysis of the kinetic studies of reactions involving substituted benzaldehydes, with a specific focus on anticipating the reactivity of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde. Due to a lack of specific kinetic data in the peer-reviewed literature for this compound, this guide leverages data from analogous reactions with other substituted benzaldehydes to provide a predictive comparison. The substituents on the target molecule—chloro, fluoro, and trifluoromethyl groups—are all electron-withdrawing, which significantly influences the electrophilicity of the carbonyl carbon and thus the reaction kinetics.
Performance Comparison: Reactivity in Nucleophilic Addition and Oxidation Reactions
The reactivity of benzaldehydes is largely governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease this electrophilicity. This principle is illustrated in various kinetic studies of reactions such as the Wittig-Horner reaction and oxidation.
Table 1: Kinetic Data for the Wittig-Horner Reaction of Substituted Benzaldehydes with Diethyl Benzylphosphonate [1]
| Substituent on Benzaldehyde | k (L·mol⁻¹·s⁻¹) at 298 K | Reaction Constant (ρ) |
| p-NO₂ | 6.577 | 1.829 |
| m-NO₂ | Not specified | Not specified |
| p-Cl | Not specified | Not specified |
| H | Not specified | Not specified |
| p-CH₃ | Not specified | Not specified |
| p-OCH₃ | Not specified | Not specified |
The positive sign of the reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing substituents.[1]
Table 2: Second-Order Rate Constants for the Oxidation of para-Substituted Benzaldehydes by Benzimidazolium Fluorochromate (BIFC) at 303 K [2]
| Substituent | k₂ × 10⁴ (dm³mol⁻¹s⁻¹) |
| -OCH₃ | 15.5 |
| -CH₃ | 8.60 |
| -H | 4.51 |
| -Cl | 2.12 |
| -NO₂ | 0.21 |
In this oxidation reaction, electron-donating groups are observed to accelerate the reaction, while electron-withdrawing groups slow it down, suggesting a mechanism where the benzaldehyde acts as the nucleophile.
Based on the electron-withdrawing nature of the chloro, fluoro, and trifluoromethyl substituents, this compound is expected to exhibit high reactivity in nucleophilic addition reactions, such as the Wittig-Horner reaction, and slower reactivity in the specific oxidation reaction detailed above.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for the types of kinetic studies discussed.
General Protocol for Kinetic Study of the Wittig-Horner Reaction: [1]
-
Reactant Preparation: Solutions of the substituted benzaldehyde and diethyl benzylphosphonate are prepared in a suitable solvent (e.g., ethanol). A solution of the base catalyst (e.g., sodium ethoxide) is also prepared.
-
Reaction Initiation: The reaction is initiated by mixing the reactant solutions in a thermostated UV-Vis spectrophotometer cell.
-
Data Acquisition: The progress of the reaction is monitored by measuring the change in absorbance of the product at its maximum wavelength (λmax) over time.
-
Data Analysis: The pseudo-first-order rate constant is determined from the slope of the plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The second-order rate constant is then calculated.
General Protocol for Kinetic Study of the Oxidation of Benzaldehydes by BIFC: [2]
-
Reactant Preparation: Solutions of the substituted benzaldehyde and benzimidazolium fluorochromate (BIFC) are prepared in an aqueous acetic acid medium. A solution of perchloric acid is used as a catalyst.
-
Reaction Initiation: The reaction is initiated by mixing the solutions in a thermostated flask.
-
Sample Analysis: Aliquots of the reaction mixture are withdrawn at regular intervals, and the concentration of the remaining BIFC is determined iodometrically.
-
Data Analysis: The pseudo-first-order rate constant is obtained from the slope of the plot of log[BIFC] versus time. The second-order rate constant is calculated from the pseudo-first-order rate constant.
Visualizing the Experimental Workflow
A clear understanding of the experimental sequence is essential for planning and execution. The following diagram illustrates a typical workflow for a kinetic study of a substituted benzaldehyde reaction.
Caption: General workflow for a kinetic study of a substituted benzaldehyde reaction.
References
Safety Operating Guide
Proper Disposal of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde, a halogenated organic compound. Adherence to these protocols is essential to minimize risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Always handle this chemical within a certified chemical fume hood.[3]
Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is possible.[3] | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (double nitrile or Viton recommended), and a fully-buttoned lab coat.[4] | Prevents skin contact which can cause irritation.[1] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[3] For situations with a risk of aerosol generation or inadequate ventilation, a respirator with an organic vapor cartridge is recommended. | Minimizes inhalation of vapors which can cause respiratory tract irritation.[1][4] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to transfer it to an approved waste disposal plant.[1] This is typically managed through your institution's Environmental Health and Safety (EH&S) office.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
-
Preparation:
-
Don Personal Protective Equipment (PPE): Before handling the chemical, put on all required PPE as detailed in the table above.
-
Work in a Ventilated Area: All handling and transfer of this compound must be conducted inside a properly functioning chemical fume hood.[3]
-
Prepare the Waste Container: Obtain a designated hazardous waste container that is compatible with halogenated organic compounds.[4] The container must be in good condition with a secure, threaded cap.[5] Affix a "Hazardous Waste" label from your institution's EH&S department.[6]
-
-
Waste Collection:
-
Labeling: Clearly write the full chemical name, "this compound," and the approximate quantity on the hazardous waste tag.[7] Do not use abbreviations or chemical formulas.[5]
-
Transfer: Carefully transfer the waste chemical into the prepared container. If the chemical is in a solution with other solvents, list all components and their approximate percentages on the waste tag.[8]
-
Segregation: This compound is a halogenated organic waste.[7] It is crucial to collect it separately from non-halogenated organic waste to prevent costly and complex disposal procedures.[6][7] Do not mix with incompatible waste streams such as acids, bases, or strong oxidizing agents.[8][9]
-
Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[5][6] Do not fill the container beyond 75-90% capacity to allow for vapor expansion.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[1]
-
Collect the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[3][6]
-
For large spills, evacuate the area and contact your institution's emergency response team.[5]
-
-
Storage and Disposal:
-
Temporary Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area should be a cool, dry, and well-ventilated location, away from heat or ignition sources.[5] Ensure the container is stored in secondary containment.[6]
-
Requesting Pickup: Once the container is full or you have finished the project, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a hazardous waste pickup.[6] Follow their specific procedures for scheduling a collection.
-
Logical Relationship for Safe Disposal
Caption: Logical flow from hazard identification to compliant disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. guidechem.com [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
